IACS-8803
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H23FN10O9P2S2 |
|---|---|
分子量 |
692.5 g/mol |
IUPAC名 |
8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol |
InChI |
InChI=1S/C20H23FN10O9P2S2/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27) |
InChIキー |
CMVAAKLGZJHFOY-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Role of IACS-8803 in STING Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IACS-8803, a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. We will explore its mechanism of action, summarize key preclinical data, and provide illustrative experimental methodologies and signaling pathway diagrams to facilitate a comprehensive understanding of its role in cancer immunotherapy.
Introduction to STING and this compound
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage, such as in cancer.[1][2] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][3] This, in turn, promotes the maturation of antigen-presenting cells (APCs), enhances the priming of cytotoxic CD8+ T cells against tumor antigens, and reshapes the tumor microenvironment to be more immunologically active.[2][4]
This compound is a highly potent, synthetic 2',3'-thiophosphate CDN analog designed to activate the STING pathway.[5] Its chemical modifications, including a 2',3'-phosphodiester linkage and the inclusion of sulfur atoms in the thiophosphate bonds, confer an improved affinity for STING and increased resistance to degradation by phosphodiesterases.[5][6] These characteristics result in enhanced and more sustained STING pathway activation in vitro and robust anti-tumor responses in vivo.[5][6]
Mechanism of Action: this compound-Mediated STING Activation
As a CDN, this compound directly binds to and activates the STING protein.[5] This binding induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons.[2] Simultaneously, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broader range of pro-inflammatory cytokines and chemokines.[1][5]
The downstream effects of this compound-mediated STING activation are multifaceted and contribute to a potent anti-tumor immune response. These include:
-
Enhanced Antigen Presentation: Increased production of type I IFNs promotes the maturation and activation of dendritic cells (DCs), leading to more effective presentation of tumor antigens to T cells.
-
T Cell and NK Cell Activation: The inflammatory tumor microenvironment fostered by STING activation supports the recruitment and effector function of cytotoxic CD8+ T cells and Natural Killer (NK) cells.[7]
-
Reprogramming of Myeloid Cells: this compound has been shown to reprogram immunosuppressive M2-like macrophages and microglia towards a pro-inflammatory, anti-tumor M1 phenotype, characterized by the expression of co-stimulatory molecules like CD80/CD86.[7][8]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in various cancer models.
Table 1: In Vivo Antitumor Efficacy of this compound in Glioblastoma Models
| Model | Treatment | Dosage and Schedule | Key Outcomes | Reference |
| GL261 (immunogenic) | This compound | 5 µg, intracranial | Significantly improved survival | [9] |
| U87 (epigenetically silenced) | This compound | Not specified | Significantly extended animal survival | [9] |
| QPP4 & QPP8 (poorly immunogenic, checkpoint blockade-resistant) | This compound | 5 µg | 56% to 100% of animals tumor-free | [9] |
| QPP8 | This compound | 5 µg, days 60 and 67 post-implantation | 100% of mice cured | [7] |
Table 2: Immunomodulatory Effects of this compound in Glioblastoma Models
| Cell Type/Marker | Change Observed | Model | Reference |
| CD8+ T cells | Increased infiltration and granzyme B expression, decreased PD-1 and LAG-3 | QPP8 | [7] |
| NK cells | Increased infiltration and granzyme B expression | QPP8 | [7] |
| Microglia/Myeloid Cells | Increased CD80/CD86 and iNOS expression, decreased CD206 and arginase | QPP8 | [7][8] |
| Immunosuppressive Markers (CD206, CD101, CD204, Arg1) | Decreased expression | Not specified | [9] |
| Pro-phagocytic/Pro-inflammatory Markers (LAMP1, TNF-α) | Increased expression | Not specified | [9] |
Table 3: Comparative Efficacy of this compound in a B16 Melanoma Model
| Treatment | Dosage and Schedule | Outcome | Reference |
| This compound | 10 µg, intratumoral, 3 injections | Superior regression of untreated contralateral tumor compared to ADU-S100 | [5][6] |
| IACS-8779 (related compound) | 10 µg, intratumoral, 3 injections | Higher number of mice cured of tumors compared to benchmarks | [5] |
Experimental Protocols
Below are representative methodologies for key experiments cited in the evaluation of this compound.
In Vitro STING Activation Assay
Objective: To determine the potency of this compound in activating the STING pathway.
Methodology:
-
Cell Line: HEK-Blue™ ISG cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.5 - 50 µg/mL).[6]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) and plot the dose-response curve to determine the EC50 value.
In Vivo Murine Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Animal Model: Use appropriate mouse strains for the chosen tumor model (e.g., C57BL/6J for B16 or GL261 models).
-
Tumor Implantation: Subcutaneously or orthotopically implant a known number of tumor cells (e.g., B16 melanoma cells on both flanks for a bilateral model, or GL261 glioma cells intracranially).[6][7]
-
Treatment: Once tumors are established (e.g., reaching a certain volume), administer this compound via the desired route (e.g., intratumoral injection). A typical dosing schedule might be 5-10 µg per injection, repeated every few days for a total of 2-3 doses.[5][9]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by monitoring animal survival (for orthotopic models).
-
Endpoint Analysis: At the end of the study, or at specific time points, tumors and relevant tissues (e.g., draining lymph nodes, spleen) can be harvested for further analysis, such as flow cytometry.
Flow Cytometry for Immune Cell Profiling
Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.
Methodology:
-
Tissue Processing: Harvest tumors and create single-cell suspensions by mechanical dissociation and enzymatic digestion. Isolate immune cells using a density gradient centrifugation method (e.g., Percoll).[7]
-
Antibody Staining: Stain the single-cell suspensions with a panel of fluorescently-labeled antibodies against cell surface markers for various immune cell types (e.g., CD45, CD3, CD8, NK1.1, CD11b, F4/80, CD80, CD86, PD-1). For intracellular markers like granzyme B or iNOS, perform a fixation and permeabilization step before staining.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify the frequencies and activation status of different immune cell populations.
Visualizing the Molecular and Experimental Landscape
This compound-Mediated STING Signaling Pathway
Caption: this compound activates the STING pathway, leading to IRF3 and NF-κB activation.
Experimental Workflow for Preclinical Evaluation
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
IACS-8803: A Technical Guide to a Potent STING Agonist in Cancer Immunotherapy
Executive Summary
IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant promise in preclinical cancer models. Developed through a collaboration between the University of Texas MD Anderson Cancer Center and WuXi AppTec, this compound has shown robust systemic antitumor efficacy by activating the innate immune system. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound for researchers, scientists, and drug development professionals.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation primes a robust adaptive anti-tumor immune response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This compound is a highly potent 2',3'-thiophosphate CDN analog designed for enhanced stability and activity compared to natural CDNs.[1][2]
Discovery and Development
This compound was rationally designed by introducing specific modifications to the nucleobase and ribose portions of the 2',3'-CDN structure.[3] The inclusion of thiophosphate linkages enhances its resistance to phosphodiesterase-mediated degradation, leading to sustained STING activation.[1] The synthesis of this compound was carried out by WuXi AppTec.[4][5] Preclinical development has focused on its application in "cold" tumors with an immunosuppressive microenvironment, such as glioblastoma and pancreatic cancer.[4][5][6]
Mechanism of Action
As a STING agonist, this compound directly binds to and activates the STING protein located in the endoplasmic reticulum.[1] This triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase (IKK), which in turn phosphorylate and activate the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB).[1] Activated IRF3 and NF-κB translocate to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[1][2][7] This cytokine milieu remodels the tumor microenvironment, promoting the recruitment and activation of immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are essential for tumor cell killing.
Preclinical Data
In Vitro Activity
This compound has demonstrated superior activity in activating the STING pathway in vitro compared to benchmark compounds like ADU-S100.[3] Dose-response studies showed potent induction of IFN-β in reporter cell lines.[3]
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | B16-OVA | IFN-β Induction | EC50 | Superior to 2',3'-RR-S2-CDA benchmark[3] |
| IACS-8779 | B16-OVA | IFN-β Induction | EC50 | Comparable to 2',3'-RR-S2-CDA benchmark[3] |
In Vivo Efficacy
Intratumoral administration of this compound has shown robust antitumor effects in various preclinical models, including melanoma, glioblastoma, and pancreatic cancer.
Melanoma Model: In mice bearing bilateral B16-OVA melanomas, intratumoral injection of this compound into a single tumor led to regression of both the injected and the contralateral, uninjected tumor, indicating a potent systemic immune response.[3]
| Treatment | Dose | Schedule | Outcome |
| This compound | 10 µg | Intratumoral injections on days 6, 9, 12 | Superior regression of untreated contralateral tumor compared to benchmarks[3] |
| IACS-8779 | 10 µg | Intratumoral injections on days 6, 9, 12 | Superior regression of untreated contralateral tumor compared to benchmarks[3] |
Glioblastoma (GBM) Models: this compound has shown significant therapeutic activity in preclinical GBM models, increasing median survival.[8] In the immune checkpoint blockade-resistant QPP8 model, 100% of mice were cured.[6][8] Treatment reprogrammed microglia to an anti-tumor phenotype and enhanced CD8+ T cell and NK cell responses.[6][8]
| GBM Model | Treatment Dose | Outcome |
| GL261 | 5 µg (intracranial) | Significantly improved survival[6] |
| QPP4 / QPP8 | 5 µg | 56% to 100% of mice tumor-free[6] |
| U87 (humanized mice) | Not specified | Significantly extended survival[6][9] |
Pancreatic Cancer Model: In an orthotopic pancreatic adenocarcinoma model, intratumoral this compound sensitized tumors to immune checkpoint blockade.[5]
| Pancreatic Model | Treatment | Outcome |
| KPC-derived | This compound + Checkpoint Blockade | Unmasked sensitivity to immunotherapy[5] |
Experimental Protocols
In Vivo Murine Melanoma Study
A representative experimental workflow for evaluating the in vivo efficacy of this compound is outlined below.
1. Animal Model:
-
C57BL/6 mice are used.
2. Tumor Implantation:
-
Mice are implanted subcutaneously on both flanks with 1x10^5 B16-OVA melanoma cells.[3]
3. Treatment Protocol:
-
On days 6, 9, and 12 post-tumor implantation, a 10 µg dose of this compound is administered via intratumoral injection into the tumor on one flank only.[1][3]
-
Control groups receive vehicle injections.
4. Efficacy Endpoints:
-
Tumor volumes of both the injected and contralateral tumors are measured regularly.
-
Overall survival is monitored.
-
At the study endpoint, tumors and spleens may be harvested for immunological analysis.
Ex Vivo Flow Cytometry Profiling
1. Sample Preparation:
-
Tumors are harvested and mechanically and enzymatically dissociated to create single-cell suspensions.
-
Immune cells can be isolated using density gradient centrifugation.
2. Staining:
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., CD8+ T cells, NK cells, myeloid cells) and assess their activation status (e.g., expression of CD80/CD86, granzyme B, PD-1).[8]
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a multi-color flow cytometer.
-
Data is analyzed using software like FlowJo to quantify the frequency and phenotype of different immune cell subsets within the tumor microenvironment.
Conclusion
This compound is a potent STING agonist with a compelling preclinical data package demonstrating its ability to induce robust, systemic anti-tumor immunity across a range of challenging cancer models. Its rational design for improved stability and potency translates to superior efficacy compared to earlier STING agonists. Ongoing and future studies will be crucial to translate these promising preclinical findings into clinical applications for patients with advanced cancers. The detailed technical information provided in this guide serves as a valuable resource for researchers and developers in the field of immuno-oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma [jci.org]
IACS-8803: A Deep Dive into its Immunomodulatory Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory properties of IACS-8803, a potent agonist of the Stimulator of Interferon Genes (STING) pathway. By delving into its mechanism of action, preclinical efficacy, and impact on the tumor microenvironment, this document serves as a critical resource for professionals engaged in oncology and immunotherapy research and development.
Core Mechanism of Action: STING Pathway Activation
This compound is a synthetic cyclic dinucleotide (CDN) analog designed for enhanced potency and stability.[1][2] Its primary mechanism involves the direct binding to and activation of STING, a crucial protein in the innate immune system that detects cytosolic DNA, a danger signal often present in the context of infection or cellular stress, including cancer.[1][2]
The 2',3'-phosphodiester linkage in this compound improves its affinity for STING, while the inclusion of sulfur atoms in the thiophosphate bonds enhances its resistance to degradation by phosphodiesterases.[2] This robust activation of the STING pathway triggers a downstream signaling cascade, leading to the phosphorylation of IRF3 and activation of NF-κB.[2] These transcription factors then translocate to the nucleus to induce the expression of type I interferons (IFN-β) and other pro-inflammatory cytokines and chemokines.[1][2] This initial innate immune response is a critical prerequisite for the subsequent priming of a robust and durable anti-tumor adaptive immune response, primarily driven by cytotoxic T-cells.[1][3]
Preclinical Efficacy and Immunomodulatory Effects
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including melanoma and glioblastoma.[1][4][5] Its immunomodulatory effects are characterized by the reprogramming of the tumor microenvironment from an immunosuppressive to an immunostimulatory state.
In Vivo Studies in Murine Melanoma Models
In the B16-OVA melanoma model, intratumoral administration of this compound led to robust anti-tumor responses, not only in the injected tumor but also in distant, untreated tumors, indicating a potent systemic anti-tumor immunity.[1]
| Parameter | This compound | Benchmark (ADU-S100) | Vehicle Control | Reference |
| Dose | 10 µg | 10 µg | N/A | [1] |
| Administration | Intratumoral | Intratumoral | Intratumoral | [1] |
| Treatment Schedule | Days 6, 9, 12 post-implantation | Days 6, 9, 12 post-implantation | N/A | [1] |
| Effect on Injected Tumor | Comparable to benchmark | Comparable to this compound | Tumor growth | [1] |
| Effect on Contralateral Tumor | Superior regression | Less regression | Tumor growth | [1] |
| Cured Mice | Higher number | Lower number | 0 | [1] |
In Vivo Studies in Murine Glioblastoma Models
This compound has shown remarkable efficacy in preclinical glioblastoma models, including those resistant to immune checkpoint blockade.[4][5][6] Intracranial administration of this compound resulted in increased survival and, in some cases, complete tumor eradication.[4][6]
| Model | Dose | Effect on Survival | Tumor-Free Animals | Reference |
| GL261 (immunogenic) | 5 µg | Significantly improved | Not specified | [5] |
| QPP4 (poorly immunogenic) | 5 µg | Increased | 56% | [5] |
| QPP8 (poorly immunogenic) | 5 µg | Increased | 100% | [4][6] |
| U87 (human, in humanized mice) | Not specified | Significantly extended | Not specified | [5] |
The therapeutic effect of this compound in glioblastoma is associated with a significant modulation of the immune cell landscape within the tumor.
| Immune Cell Population / Marker | Effect of this compound Treatment | Reference |
| CD8+ T Cells | Increased infiltration and granzyme B expression | [6][7] |
| NK Cells | Increased infiltration and granzyme B expression | [6][7] |
| Myeloid Cells | Increased trafficking and activation | [4][6] |
| Microglia | Reprogrammed to express costimulatory molecules (CD80/CD86) and iNOS | [4][6] |
| Immunosuppressive Markers (CD206, Arginase, PD-1, LAG-3) | Decreased expression | [4][5][6][7] |
| Pro-phagocytic and Pro-inflammatory Markers (LAMP1, TNF-α) | Increased expression | [5] |
Experimental Protocols
In Vivo Murine Melanoma Study
Objective: To evaluate the systemic anti-tumor efficacy of this compound.
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16-OVA melanoma cells.
-
Tumor Implantation: 1x10^5 B16-OVA cells were implanted subcutaneously on both flanks of each mouse.[1]
-
Treatment Groups: this compound (10 µg), benchmark STING agonist (e.g., ADU-S100, 10 µg), and vehicle control.
-
Administration: Intratumoral injection into the tumor on one flank only.[1]
-
Treatment Schedule: Injections were administered on days 6, 9, and 12 post-tumor implantation.[1]
-
Endpoints: Tumor growth was monitored for both the injected and contralateral (uninjected) tumors. Overall survival was also recorded.
-
Immunophenotyping (Optional): At specified time points, tumors and draining lymph nodes can be harvested for flow cytometric analysis of immune cell populations.
In Vivo Murine Glioblastoma Study
Objective: To assess the therapeutic efficacy of this compound in an orthotopic glioblastoma model.
-
Animal Model: C57BL/6J mice.
-
Tumor Cell Line: QPP8 glioblastoma cells.
-
Tumor Implantation: Orthotopic implantation of QPP8 cells into the brains of the mice.[7]
-
Treatment Groups: this compound (5 µg in PBS) and vehicle control (PBS).
-
Administration: Intracranial injection directly into the tumor.
-
Treatment Schedule: Injections were administered on days 60 and 67 post-implantation.[7]
-
Endpoints: Median survival was the primary endpoint.
-
Immunophenotyping: 48 hours after the final treatment, brains were harvested, and immune cells were isolated from the tumor for high-parameter flow cytometry profiling of the tumor immune microenvironment.[7]
Conclusion
This compound is a promising immunomodulatory agent with a well-defined mechanism of action centered on the potent activation of the STING pathway. Preclinical data strongly support its ability to induce a robust, systemic anti-tumor immune response by remodeling the tumor microenvironment. The detailed efficacy data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel cancer therapeutic, both as a monotherapy and in combination with other immunotherapies such as immune checkpoint inhibitors.[6][7]
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 6. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
IACS-8803 and Type I Interferon Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IACS-8803, a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. It details the molecule's mechanism of action, its role in the production of type I interferons, and its preclinical anti-tumor efficacy. This document synthesizes key findings, presents quantitative data for comparative analysis, and provides detailed experimental protocols for reproducing and building upon the cited research.
Introduction
This compound is a rationally designed, high-potency STING agonist developed to enhance innate anti-tumor immune responses.[1][2][3] Activation of the STING pathway is a critical component of the innate immune system's ability to detect cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.[1][4][5] Upon activation, STING initiates a signaling cascade that results in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are essential for priming effective anti-tumor T-cell responses.[2][3][4][5]
This compound is a 2',3'-thiophosphate CDN analog.[3][5] This structure confers two key advantages: the 2',3'-phosphodiester linkage provides a higher affinity for STING compared to canonical 3',3'-linked CDNs, and the introduction of phosphorothioate (B77711) bonds enhances resistance to degradation by phosphodiesterases.[3][5] These modifications result in a more potent and sustained activation of the STING pathway in vitro and more robust anti-tumor responses in vivo.[3][5]
Mechanism of Action: The STING Signaling Pathway
This compound functions as a direct agonist of STING. By mimicking the endogenous second messenger 2',3'-cGAMP, it binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[4][5] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6] TBK1 then phosphorylates both itself (autophosphorylation) and key downstream targets. The most critical of these is the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylation of IRF3 causes it to dimerize and translocate into the nucleus, where it binds to IFN-Stimulated Response Elements (ISREs) in the promoter regions of genes encoding type I interferons, most notably IFN-β.[5][7] The subsequent transcription and secretion of IFN-β establish a powerful anti-tumor state by acting on both tumor and immune cells.[4][5]
Quantitative Data
This compound demonstrates superior potency in activating the STING pathway compared to benchmark compounds. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro IRF3 Activation in THP-1 Dual Reporter Cells
This assay measures the activation of the IRF3 transcription factor via a luciferase reporter gene. Data is expressed as the fold induction of luciferase activity relative to untreated cells after 20 hours of stimulation.[4]
| Compound | Concentration (µg/mL) | Mean Fold Induction (vs. Vehicle) |
| This compound | 0.5 | ~15 |
| 5.0 | ~40 | |
| 50.0 | ~55 | |
| IACS-8779 | 0.5 | ~12 |
| 5.0 | ~35 | |
| 50.0 | ~50 | |
| 2',3'-RR-S2-CDA (ADU-S100) | 0.5 | ~5 |
| 5.0 | ~25 | |
| 50.0 | ~45 | |
| 2',3'-cGAMP | 0.5 | ~2 |
| 5.0 | ~10 | |
| 50.0 | ~20 |
Note: Values are estimated from graphical data presented in Ager et al., Bioorg Med Chem Lett, 2019.[4]
Table 2: In Vivo Anti-Tumor Efficacy in Bilateral B16-OVA Melanoma Model
This study evaluated the ability of this compound to control tumor growth at both the injected site and a distant, uninjected site (abscopal effect).[4]
| Treatment Group (10 µg, i.t.) | Injected Tumor Outcome | Uninjected (Contralateral) Tumor Outcome | Cured Mice (Both Tumors) |
| This compound | Complete Regression | Superior Regression | 4/5 |
| IACS-8779 | Complete Regression | Superior Regression | 4/5 |
| 2',3'-RR-S2-CDA (ADU-S100) | Complete Regression | Moderate Regression | 2/5 |
| 2',3'-cGAMP | Partial Regression | Minimal Regression | 0/5 |
| Vehicle | Progressive Growth | Progressive Growth | 0/5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro IRF3 Activation Assay
This protocol is adapted from the methodology used to assess the potency of this compound in activating the downstream STING signaling pathway.[4]
Objective: To quantify the activation of the IRF3 transcription factor in response to STING agonists.
Cell Line: THP-1 Dual™ Reporter Cells (InvivoGen), which are engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.
Materials:
-
THP-1 Dual™ Cells
-
RPMI 1640 Medium, 10% FBS, 1% Pen-Strep
-
Selection antibiotics (Zeocin™, Normocin™)
-
This compound and other test compounds
-
QUANTI-Luc™ detection reagent
-
96-well white opaque plates (for luminescence)
-
Luminometer
Procedure:
-
Cell Culture: Maintain THP-1 Dual™ cells according to the manufacturer's instructions.
-
Cell Plating: On the day of the experiment, harvest and resuspend cells in fresh, pre-warmed culture medium. Plate 1x10⁵ cells per well in a 96-well plate (200 µL final volume).
-
Compound Preparation: Prepare serial dilutions of this compound and other STING agonists in culture medium at 10x the final desired concentration.
-
Stimulation: Add 20 µL of the 10x compound dilutions to the appropriate wells. Include a vehicle control (e.g., PBS or water).
-
Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Prepare QUANTI-Luc™ reagent according to the manufacturer's protocol.
-
Transfer 20 µL of the cell culture supernatant from each well to a white opaque 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Immediately measure luminescence on a luminometer with a 0.1-second reading time.
-
-
Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the treated samples by the RLU of the vehicle control.
Bilateral B16-OVA Melanoma In Vivo Model
This protocol describes a murine model used to evaluate both local and systemic (abscopal) anti-tumor immunity following intratumoral administration of this compound.[4]
Objective: To assess the in vivo efficacy of this compound in promoting tumor regression at injected and distant sites.
Animal Model: C57BL/6 mice (female, 6-8 weeks old).
Cell Line: B16-OVA, a B16 melanoma cell line engineered to express chicken ovalbumin (OVA) as a model tumor antigen.
Materials:
-
B16-OVA cells
-
DMEM, 10% FBS, 1% Pen-Strep
-
Sterile PBS
-
This compound (reconstituted in PBS)
-
Insulin (B600854) syringes (for injection)
-
Digital calipers
Procedure:
-
Tumor Implantation:
-
Culture B16-OVA cells to ~80% confluency.
-
Harvest, wash, and resuspend cells in sterile PBS at a concentration of 1x10⁶ cells/mL.
-
Subcutaneously inject 100 µL (1x10⁵ cells) into the right flank of each mouse.
-
Subcutaneously inject another 100 µL (1x10⁵ cells) into the contralateral (left) flank.
-
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with digital calipers around day 5-6 post-implantation. Volume (mm³) = (length × width²)/2.
-
Treatment:
-
On days 6, 9, and 12 post-implantation, when tumors are palpable (~50-100 mm³), administer treatment.
-
Prepare this compound at a concentration of 10 µg in 50 µL of sterile PBS.
-
Using an insulin syringe, perform an intratumoral (i.t.) injection of the 50 µL solution into the tumor on one flank only (e.g., the right flank). The contralateral tumor remains untreated.
-
-
Efficacy Monitoring:
-
Continue to measure the tumor volume of both the injected and uninjected tumors every 2-3 days until tumors reach the predetermined endpoint size or show complete regression.
-
Monitor animal body weight and overall health.
-
-
Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze survival data using Kaplan-Meier curves.
Conclusion
This compound is a highly potent, next-generation STING agonist that robustly activates the innate immune system through the induction of type I interferons. Its superior preclinical activity, characterized by the induction of both local and systemic anti-tumor immunity, highlights its potential as a valuable agent in cancer immunotherapy.[1][2][4] The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to understand and utilize this compound in further preclinical and translational studies.
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
understanding the chemical structure of IACS-8803
An In-depth Technical Guide to the Chemical Structure and Activity of IACS-8803
Introduction
This compound is a potent, synthetically derived cyclic dinucleotide (CDN) that functions as a robust agonist for the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Its development represents a significant advancement in the field of immuno-oncology, offering a powerful tool to stimulate an innate immune response against tumors. Structurally, this compound is a 2',3'-thiophosphate CDN analog, a design that confers enhanced stability and affinity for the STING protein compared to naturally occurring CDNs.[4][5][6] This guide provides a detailed overview of its chemical properties, mechanism of action, and preclinical efficacy, tailored for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a rationally designed CDN that incorporates specific chemical modifications to optimize its therapeutic potential.[4] It is derived from a 2',3'-cyclic-di-adenosine (2',3'-CDA) scaffold and features two critical alterations: the inclusion of a fluorine atom at the 2' position of one ribose sugar and the replacement of non-bridging oxygen atoms with sulfur in the phosphodiester backbone, creating bis-thiophosphate linkages.[3][5] The 2',3'-linkage offers a higher binding affinity for STING than the canonical 3',3'-linkage found in bacterial CDNs, while the thiophosphate bonds provide resistance to degradation by phosphodiesterases, enhancing the molecule's stability and duration of action.[4][5]
The compound is available in its free form as well as stable salt forms, including disodium (B8443419) and diammonium salts, which retain the same biological activity.[1][7][8]
Chemical Identification Data
The following tables summarize the key chemical identifiers for this compound and its common salt forms.
Table 1: Chemical Identifiers for this compound (Free Form)
| Identifier | Value |
| CAS Number | 2095690-70-1[1][2] |
| Molecular Formula | C20H23FN10O9P2S2[1][2] |
| Molecular Weight | 692.53 g/mol [1][9] |
| Canonical SMILES | NC1=NC=NC2=C1N=CN2[C@H]3--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK----INVALID-LINK--O[C@H]5N(C=N6)C7=C6C(N)=NC=N7)(S)=O)O3[1] |
| InChI Key | CMVAAKLGZJHFOY-MHDIRSDWSA-N[9] |
| InChI | InChI=1S/C20H23FN10O9P2S2/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27)/t7-,8-,9-,12-,13-,14-,19-,20-,41-,42-/m1/s1[9] |
Table 2: Chemical Identifiers for this compound Salt Forms
| Identifier | This compound Disodium | This compound Diammonium |
| CAS Number | 2243079-36-7[8][10] | Not Available |
| Molecular Formula | C20H21FN10Na2O9P2S2[8][11] | C20H29FN12O9P2S2[7] |
| Molecular Weight | 736.50 g/mol [8] | 726.60 g/mol [7] |
| IUPAC Name | disodium;8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ⁵,12λ⁵-diphosphatricyclo[13.2.1.0⁶,¹⁰]octadecan-18-ol[11] | Not Available |
Mechanism of Action: STING Pathway Activation
This compound functions by directly binding to and activating the STING protein, which is an essential receptor of the innate immune system located on the endoplasmic reticulum.[4] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of downstream signaling proteins. This cascade culminates in the robust activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB).[4][5] Activated IRF3 and NF-κB then translocate to the nucleus to drive the transcription of Type I interferons (e.g., IFN-β) and a host of other pro-inflammatory cytokines.[3][4][5] This cytokine release is a critical upstream event for the priming of tumor-antigen-specific cytotoxic T-cells, effectively bridging the innate and adaptive immune systems to mount an anti-tumor response.[3][4]
Preclinical Efficacy and Experimental Protocols
This compound has demonstrated superior anti-tumor efficacy in multiple preclinical cancer models when compared to benchmark STING agonists like ADU-S100.[3][5] Its activity has been validated in both melanoma and difficult-to-treat glioblastoma models.
Quantitative Efficacy Data
Table 3: Summary of Preclinical Efficacy Data for this compound
| Cancer Model | Dosing & Administration | Key Findings | Reference |
| B16-OVA Melanoma | 10 µg, intra-tumoral (3 doses) | Superior regression of untreated, contralateral tumors compared to benchmarks, indicating a robust systemic immune response.[4][5] A higher number of mice were cured of both tumors.[5] | Ager CR, et al. Bioorg Med Chem Lett. 2019.[3] |
| GL261 Glioblastoma | 5 µg, intracranial | Significantly improved survival rates in an immune checkpoint-responsive model.[12] | Najem, H. et al. J Clin Invest. 2024.[12] |
| QPP4/QPP8 Glioblastoma | 5 µg, intracranial | 56% to 100% of animals became tumor-free in models resistant to immune checkpoint blockade.[12] | Najem, H. et al. J Clin Invest. 2024.[12] |
| U87 Glioblastoma | 5 µg, intracranial | Significantly extended survival in a STING-silenced tumor model, demonstrating reliance on host immune cell activation.[12] | Najem, H. et al. J Clin Invest. 2024.[12] |
Experimental Protocol: Murine Melanoma Bilateral Tumor Model
A key experiment demonstrating the systemic efficacy of this compound involves a bilateral tumor model in mice. This protocol is designed to assess whether local treatment in one tumor can induce an immune response that attacks a distant, untreated tumor.
Methodology:
-
Tumor Implantation: C57BL/6 mice are implanted subcutaneously with 1x10⁵ B16-OVA melanoma cells on both the left and right flanks.[5]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable size.
-
Treatment Administration: On days 6, 9, and 12 post-implantation, a 10 µg dose of this compound is administered via intra-tumoral injection into the tumor on one flank only.[4][5]
-
Monitoring and Endpoints:
-
The growth of both the injected (ipsilateral) and untreated (contralateral) tumors is measured regularly.
-
The primary endpoints are the regression of the contralateral tumor, indicating a systemic anti-tumor immune response, and overall survival.[5]
-
The number of mice completely cured of both tumors is also a critical metric of efficacy.[5]
-
Conclusion
This compound is a highly potent and stable STING agonist with a well-defined chemical structure and mechanism of action. Its rational design, incorporating a 2',3'-thiophosphate backbone, translates to robust activation of the STING pathway and significant, systemic anti-tumor immunity in preclinical models.[3][5] The compelling efficacy data, particularly its ability to induce regression of distant, untreated tumors and overcome resistance to checkpoint inhibitors, positions this compound as a promising candidate for clinical translation in immuno-oncology.[5][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound disodium | STING agonist | Probechem Biochemicals [probechem.com]
- 11. This compound (disodium) | C20H21FN10Na2O9P2S2 | CID 172872227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
IACS-8803: A Potent STING Agonist for Driving Innate Immunity in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IACS-8803 is a novel, highly potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, the activation of STING by this compound initiates a robust anti-tumor response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation. This compound's ability to activate the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn modulate the tumor microenvironment to favor anti-tumor immunity. This includes the reprogramming of immunosuppressive myeloid cells and the enhancement of cytotoxic T cell and natural killer (NK) cell responses. Preclinical studies in melanoma and glioblastoma models have demonstrated significant systemic anti-tumor efficacy, positioning this compound as a promising candidate for cancer immunotherapy.
Introduction to this compound and its Role in Innate Immunity
The innate immune system is the body's first line of defense against pathogens and cellular stress, including the presence of tumors. The STING pathway is a critical component of this system, responsible for detecting cytosolic DNA, a danger signal that can originate from viruses, bacteria, or damaged cancer cells.[1] this compound is a rationally designed, second-generation CDN that potently activates this pathway.[2]
Structurally, this compound is a 2',3'-thiophosphate CDN analog. This chemical modification confers improved resistance to degradation by phosphodiesterases, enhancing its stability and in vivo activity compared to natural STING ligands.[1] By directly binding to and activating the STING protein, which resides on the endoplasmic reticulum, this compound triggers a signaling cascade that is central to the initiation of an anti-tumor immune response.
Mechanism of Action: The STING Signaling Pathway
The activation of the STING pathway by this compound initiates a well-defined signaling cascade, leading to the production of key immune-stimulatory molecules.
-
STING Activation: this compound, as a CDN, directly binds to the STING protein dimer.
-
Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus.
-
TBK1 and IRF3 Recruitment and Phosphorylation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor, interferon regulatory factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Type I Interferon Production: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons (IFN-α and IFN-β), leading to their transcription and secretion.
-
NF-κB Activation: The STING signaling cascade also leads to the activation of the nuclear factor kappa-B (NF-κB) pathway, which drives the production of other pro-inflammatory cytokines and chemokines.[1]
The secreted type I interferons then act in an autocrine and paracrine manner to amplify the immune response, leading to the activation of various immune cells and the establishment of a robust anti-tumor state.
Quantitative Data on this compound Activity
In Vitro Potency
The potency of this compound in activating the STING pathway has been quantified using reporter cell lines. These assays measure the activation of the IRF3 transcription factor, a key downstream effector of STING signaling.
| Cell Line | Species | Assay Readout | EC50 (µg/mL) | Reference |
| THP-1 Dual | Human | IRF3-Luciferase Reporter | 0.28 | [3] |
| 293 Reporter | Mouse | IRF3-Luciferase Reporter | 0.1 | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
In Vivo Anti-Tumor Efficacy
Preclinical studies in syngeneic mouse models have demonstrated the potent anti-tumor activity of this compound.
| Tumor Model | Mouse Strain | This compound Dose and Schedule | Key Outcomes | Reference |
| B16-OVA Melanoma | C57BL/6 | 10 µg, intratumoral, days 6, 9, 12 | Superior regression of untreated contralateral tumors compared to benchmarks. Increased number of cured mice. | [2] |
| GL261 Glioblastoma | C57BL/6 | 5 µg, intracranial | Significantly improved survival rates. | [4] |
| QPP4 & QPP8 Glioblastoma | C57BL/6 | 5 µg, intracranial | 56% to 100% of mice tumor-free. | [4] |
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes the methodology to quantify the activation of the STING pathway by this compound using THP-1 Dual reporter cells.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture: Maintain THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells at a density of 1 x 10⁵ cells per well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Add the diluted this compound to the wells containing the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control to determine the fold activation of the IRF3 pathway. Plot the fold activation against the concentration of this compound to determine the EC50 value.
In Vivo Bilateral B16-OVA Melanoma Model
This protocol outlines the procedure for evaluating the systemic anti-tumor efficacy of this compound in a bilateral melanoma mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-OVA melanoma cells
-
Phosphate-buffered saline (PBS)
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 1 x 10⁵ B16-OVA cells in 100 µL of PBS into both flanks of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), begin treatment.
-
Drug Administration: On days 6, 9, and 12 post-implantation, administer a 10 µg dose of this compound intratumorally into the tumor on one flank only. The contralateral tumor remains untreated. A control group should receive vehicle injections.
-
Tumor Measurement: Continue to measure the volume of both the treated and untreated tumors every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis: Compare the growth of the treated and untreated tumors between the this compound and control groups. Analyze the survival of the mice in each group.
Conclusion
This compound is a potent and specific STING agonist with a well-defined mechanism of action that translates to significant anti-tumor efficacy in preclinical models. Its ability to robustly activate the innate immune system and remodel the tumor microenvironment makes it a highly attractive candidate for further development as a cancer immunotherapeutic agent, both as a monotherapy and in combination with other treatment modalities such as checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
IACS-8803 for Tumor Microenvironment Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant promise in cancer immunotherapy. As a 2',3'-thiophosphate CDN analog, this compound exhibits enhanced stability and potent activation of STING, leading to robust anti-tumor immune responses.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in modulating the tumor microenvironment (TME), and a summary of key preclinical findings. Detailed experimental methodologies and quantitative data are presented to support further research and development of this compound.
Introduction to this compound
This compound is a rationally designed STING agonist that builds upon the structure of natural CDNs.[2] The incorporation of a 2',3'-phosphodiester linkage enhances its affinity for STING compared to the canonical 3',3'-form, while the inclusion of thiophosphate bonds confers resistance to degradation by phosphodiesterases.[1] These structural modifications result in a highly potent and stable molecule capable of inducing strong and sustained STING pathway activation.[1] Preclinical studies have highlighted its superior systemic anti-tumor efficacy in various cancer models, including melanoma and glioblastoma, when compared to benchmark STING agonists like ADU-S100.[2][3]
Mechanism of Action: STING Pathway Activation
The primary mechanism of action of this compound is the activation of the STING signaling pathway. STING is an endoplasmic reticulum-resident transmembrane protein that plays a crucial role in innate immunity by detecting cytosolic DNA.
-
Binding and Activation: this compound, as a CDN, directly binds to the STING protein.
-
Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.
-
TBK1 and IRF3 Recruitment: In the Golgi, activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation: TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Type I Interferon Production: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.
-
NF-κB Pathway Activation: The STING pathway also activates the nuclear factor-kappa B (NF-κB) signaling pathway, which further contributes to the pro-inflammatory response.
The production of type I interferons is a critical upstream event for the priming of cytotoxic T lymphocytes (CTLs) against tumor antigens, bridging the innate and adaptive immune systems.[1]
Figure 1: this compound activates the STING signaling pathway.
Modulation of the Tumor Microenvironment
The therapeutic efficacy of this compound is largely attributed to its ability to remodel the immunosuppressive TME into a pro-inflammatory environment conducive to tumor rejection.
Reprogramming of Myeloid Cells
This compound has been shown to reprogram immunosuppressive myeloid cells, such as M2-like tumor-associated macrophages (TAMs) and microglia, towards a pro-inflammatory M1-like phenotype. This is characterized by:
-
Increased expression of co-stimulatory molecules: CD80 and CD86.
-
Decreased expression of immunosuppressive markers: CD206, CD101, CD204, and Arginase 1 (Arg1).[4]
-
Enhanced production of pro-inflammatory cytokines.
Enhancement of T Cell and NK Cell Activity
Activation of the STING pathway by this compound leads to an influx and activation of cytotoxic immune cells within the tumor:
-
Increased infiltration of CD8+ T cells and Natural Killer (NK) cells. [4]
-
Enhanced effector function of CD8+ T cells and NK cells , leading to direct tumor cell killing.
Overcoming Immune Checkpoint Blockade Resistance
In preclinical models of glioblastoma that are resistant to immune checkpoint blockade (anti-CTLA-4 and anti-PD-1), this compound monotherapy has demonstrated significant therapeutic activity, resulting in a high percentage of tumor-free animals.[4]
Figure 2: this compound remodels the tumor microenvironment.
Metabolic Reprogramming
Emerging evidence suggests a strong interplay between STING signaling and cellular metabolism. STING activation can influence various metabolic pathways within the TME, further contributing to its anti-tumor effects.
-
Glycolysis: In dendritic cells, STING activation can promote a glycolytic switch, which is essential for their activation and anti-tumor function. This can create a positive feedback loop where glycolysis-derived ATP fuels further STING activation.[5]
-
Fatty Acid Metabolism: STING signaling has been shown to regulate fatty acid metabolism.[6] Saturated fatty acids can dampen STING-mediated immune responses, suggesting that the lipid composition of the TME can influence the efficacy of STING agonists.[7][8]
-
Cholesterol Homeostasis: The STING pathway can also impact cholesterol biosynthesis and efflux.[6]
Figure 3: this compound-induced STING activation influences metabolic pathways.
Quantitative Data
In Vitro Activity
| Compound | Cell Line | Assay | Concentration | Activity | Reference |
| This compound | THP-1 Dual | IRF3 Luciferase Assay | 0.5 - 50 µg/mL | Superior to 2',3'-RR-S2-CDA (ADU-S100) | [2] |
| IACS-8779 | THP-1 Dual | IRF3 Luciferase Assay | 0.5 - 50 µg/mL | Comparable to 2',3'-RR-S2-CDA (ADU-S100) | [2] |
In Vivo Efficacy
| Tumor Model | Treatment | Dose and Schedule | Outcome | Reference |
| B16-OVA Melanoma (bilateral) | This compound | 10 µg, intratumoral, days 6, 9, 12 | Superior regression of untreated contralateral tumor compared to benchmarks | [1][2] |
| B16-OVA Melanoma (bilateral) | IACS-8779 | 10 µg, intratumoral, days 6, 9, 12 | Superior regression of untreated contralateral tumor compared to benchmarks | [2] |
| GL261 Glioblastoma | This compound | 5 µg, intracranial | Significantly improved survival | [4] |
| QPP4 and QPP8 Glioblastoma | This compound | 5 µg, intracranial | 56% to 100% of animals tumor-free | [4] |
Experimental Protocols
In Vitro STING Activation Assay (Luciferase Reporter)
This protocol is a representative method for assessing the in vitro potency of STING agonists using commercially available reporter cell lines.
Materials:
-
THP1-Dual™ KI-hSTING-R232 cells (Invivogen)
-
This compound and other STING agonists
-
QUANTI-Luc™ (Invivogen)
-
96-well plates
-
Luminometer
Procedure:
-
Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound and other STING agonists in cell culture medium.
-
Add the diluted compounds to the cells. A typical concentration range is 0.5 - 50 µg/mL.[2]
-
Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell supernatant to a white-walled 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Analyze the data to determine the dose-response relationship and EC50 values.
Figure 4: Workflow for in vitro STING activation luciferase assay.
In Vivo B16 Melanoma Model
This protocol describes a common in vivo model to assess the anti-tumor efficacy of this compound.
Materials:
-
C57BL/6 mice
-
B16-OVA melanoma cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Culture B16-OVA cells and harvest them during the logarithmic growth phase.
-
Subcutaneously implant 1 x 10^5 B16-OVA cells into both flanks of C57BL/6 mice.[2]
-
On days 6, 9, and 12 post-implantation, administer intratumoral injections of this compound (10 µg in a suitable vehicle like PBS) into the tumor on one flank only.[1][2] The contralateral tumor remains untreated to assess systemic effects.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, tumors can be harvested for further analysis, such as flow cytometry or immunohistochemistry, to characterize the immune cell infiltrate.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Glycolysis drives STING signaling to facilitate dendritic cell antitumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the crossroads of STING signaling pathway and metabolic reprogramming: the multifaceted role of the STING in the TME and new prospects in cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Saturated fatty acids dampen the immunogenicity of cancer by suppressing STING - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IACS-8803 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) that acts as a stimulator of interferon genes (STING) agonist.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with pathogens and cellular damage. Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, stimulates a robust anti-tumor immune response by activating natural killer (NK) cells and priming tumor-specific CD8+ T cells.[1] this compound has demonstrated significant anti-tumor efficacy in various preclinical mouse models, making it a promising candidate for cancer immunotherapy.[3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of melanoma and glioblastoma.
Mechanism of Action: STING Pathway Activation
This compound, as a CDN, directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers and translocates to the nucleus, where it initiates the transcription of genes encoding for type I interferons and other inflammatory cytokines. This cascade ultimately leads to the activation of an adaptive anti-tumor immune response.[1]
Quantitative Data Summary
The following tables summarize the dosing parameters for this compound in various in vivo mouse models based on published preclinical studies.
Table 1: this compound Dosing in Melanoma Mouse Models
| Parameter | Details | Reference |
| Cell Line | B16-Ova | [4] |
| Mouse Strain | C57BL/6 | [4] |
| Tumor Implantation | 1 x 105 cells, bilateral subcutaneous injection | [4] |
| Dose | 10 µg | [4] |
| Administration Route | Intratumoral | [4] |
| Dosing Schedule | Days 6, 9, and 12 post-implantation | [4] |
| Vehicle | PBS or Water | [2] |
Table 2: this compound Dosing in Glioblastoma Mouse Models
| Parameter | Details | Reference |
| Cell Line | GL261, QPP8 | [5] |
| Mouse Strain | C57BL/6 | [5] |
| Tumor Implantation | Orthotopic, intracranial | [5] |
| Dose | 5 µg | [5] |
| Administration Route | Intracranial | [5] |
| Vehicle | PBS or Water | [2] |
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
-
Reconstitution: Reconstitute the lyophilized this compound (available as a free acid, disodium (B8443419) salt, or diammonium salt) in sterile, endotoxin-free water or phosphate-buffered saline (PBS) to create a stock solution.[2] For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of vehicle. Gently vortex to ensure complete dissolution.
-
Dilution: Based on the desired dose and injection volume, dilute the stock solution with the same sterile vehicle. For a 10 µg dose in a 50 µL injection volume, the final concentration should be 0.2 mg/mL.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Once thawed, it is recommended to prepare fresh dilutions for each experiment and use them on the same day.[6]
II. Establishment of In Vivo Mouse Models
A. B16-Ova Melanoma Model (Subcutaneous)
-
Cell Culture: Culture B16-Ova melanoma cells in an appropriate medium (e.g., DMEM with 10% FBS and selective antibiotics) until they reach 70-80% confluency.
-
Cell Harvest: Wash the cells with PBS and detach them using a suitable enzyme (e.g., Trypsin-EDTA). Neutralize the enzyme with complete medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 2 x 106 cells/mL in sterile PBS.
-
Tumor Implantation: Anesthetize C57BL/6 mice. Subcutaneously inject 50 µL of the cell suspension (containing 1 x 105 cells) into the flank of each mouse.[4] For bilateral models, inject into both flanks.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
B. GL261 Glioblastoma Model (Orthotopic)
-
Cell Culture and Harvest: Follow the same procedure as for the B16-Ova cells to culture and harvest GL261 cells.
-
Cell Counting and Resuspension: Resuspend the cells in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Stereotactic Intracranial Injection: Anesthetize C57BL/6 mice and place them in a stereotactic frame. Create a burr hole in the skull at the desired coordinates (e.g., 0.1 mm posterior to the bregma and 2.3 mm to the right of the midline).[7]
-
Cell Implantation: Using a Hamilton syringe, slowly inject 2 µL of the cell suspension (containing 2 x 104 cells) into the brain parenchyma at a specific depth (e.g., 2.6 mm).[7]
-
Post-operative Care: Close the incision with sutures or surgical glue and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth and animal health daily. Tumor progression can be monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cell lines) or MRI.
III. Administration of this compound
A. Intratumoral Injection (Melanoma Model)
-
Animal Preparation: Once the tumors reach a palpable size (e.g., 50-100 mm3), restrain the mouse. Anesthesia may be used if necessary.
-
Injection: Using an insulin (B600854) syringe with a small gauge needle (e.g., 28-30G), slowly inject the prepared this compound solution (e.g., 10 µg in 50 µL) directly into the center of the tumor.
-
Dosing Schedule: Repeat the injections according to the predetermined schedule (e.g., on days 6, 9, and 12 post-implantation).[4]
B. Intracranial Injection (Glioblastoma Model)
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it in a stereotactic frame.
-
Injection: Using a Hamilton syringe, slowly inject the prepared this compound solution (e.g., 5 µg in a small volume, typically 1-5 µL) directly into the tumor site through the previously created burr hole.
-
Post-injection Care: Monitor the animal closely until it recovers from anesthesia.
IV. Pharmacodynamic Assessments
A. Immune Cell Profiling by Flow Cytometry
-
Tumor and Spleen Collection: At the desired time point after treatment, euthanize the mice and collect the tumors and spleens.
-
Single-Cell Suspension: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension. Prepare a single-cell suspension from the spleen by mechanical dissociation.
-
Red Blood Cell Lysis: Treat the cell suspensions with an ACK lysis buffer to remove red blood cells.
-
Staining: Stain the cells with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80) and activation markers (e.g., CD69, CD25, Granzyme B).
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the different immune cell populations and their activation status using appropriate software.
B. Cytokine and Chemokine Analysis
-
Sample Collection: Collect blood from the mice via cardiac puncture or tail vein bleeding at various time points after treatment. Isolate the serum by centrifugation. Tumor lysates can also be prepared for local cytokine analysis.
-
Multiplex Immunoassay: Use a multiplex bead-based immunoassay (e.g., Luminex) or ELISA to quantify the levels of various cytokines and chemokines (e.g., IFN-α, IFN-β, TNF-α, IL-6, CXCL10) in the serum or tumor lysates.
Experimental Workflow Diagram
References
- 1. Intratumoral STING Agonist Injection Combined with Irreversible Electroporation Delays Tumor Growth in a Model of Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Intracranial implantation with subsequent 3D in vivo bioluminescent imaging of murine gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing IACS-8803 Disodium Salt for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a potent and synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a 2',3'-thiophosphate CDN analog, it exhibits enhanced stability and robust activation of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity stimulates a powerful innate immune response, which can be harnessed for anti-tumor therapy. Preclinical studies have demonstrated that this compound can induce significant anti-tumor effects in various cancer models.
These application notes provide detailed protocols for the preparation of this compound disodium (B8443419) salt for injection in a research setting, ensuring its proper handling, formulation, and administration for in vivo studies.
Physicochemical Properties of this compound Disodium Salt
A summary of the key physicochemical properties of this compound disodium salt is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₁FN₁₀Na₂O₉P₂S₂ | [1] |
| Molecular Weight | 736.50 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility (in DMSO) | ≥ 100 mg/mL (≥ 135.78 mM) | [1] |
| Solubility (in Water) | 56.67 mg/mL (76.95 mM); requires sonication | [1] |
| Storage (Solid) | -20°C, stored under nitrogen, away from moisture | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |
Mechanism of Action: The cGAS-STING Pathway
This compound functions by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum. This mimics the natural activation of the pathway by the endogenous ligand 2'3'-cGAMP, produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. Activation of STING initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily IRF3 and NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and a range of pro-inflammatory cytokines and chemokines. This orchestrated immune response enhances antigen presentation, promotes the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells into the tumor microenvironment, and ultimately leads to tumor cell death. The introduction of thiophosphate bonds in this compound enhances its resistance to degradation by phosphodiesterases, prolonging its activity.[3]
References
Application Notes and Protocols for IACS-8803 in vitro STING Activation Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing IACS-8803 to activate the STING (Stimulator of Interferon Genes) pathway in vitro. Detailed protocols for cell-based assays, along with data presentation and visualization, are included to facilitate experimental design and execution.
Introduction
This compound is a potent, synthetic cyclic dinucleotide (CDN) agonist of the STING protein.[1][2][3][4] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[3][5][6] This signaling cascade plays a crucial role in antitumor immunity, making STING agonists like this compound promising candidates for cancer immunotherapy.[1][5][7]
This compound is a 2',3'-thiophosphate CDN analog, a structural feature that enhances its affinity for STING and improves its resistance to phosphodiesterase-mediated degradation compared to canonical 3',3'-CDNs.[3] These characteristics contribute to its enhanced ability to activate the STING pathway in vitro and elicit robust antitumor responses in vivo.[3]
This document outlines the in vitro assays to quantify the activation of the STING pathway by this compound, focusing on the measurement of IFN-β secretion from the human monocytic cell line THP-1.
STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which binds to and activates cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[8] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, including IFN-β.
Quantitative Data Summary
The potency of this compound in activating the STING pathway can be quantified by measuring the amount of IFN-β secreted by THP-1 cells. The table below summarizes the in vitro activity of this compound in comparison to a benchmark STING agonist, 2',3'-RR-S2-CDA (ADU-S100).
| Compound | Cell Line | Assay Readout | EC50 (µg/mL) |
| This compound | THP-1 | IFN-β Secretion | ~1-5 |
| 2',3'-RR-S2-CDA | THP-1 | IFN-β Secretion | ~5-10 |
Note: The EC50 values are approximate and may vary depending on experimental conditions. Data is extrapolated from dose-response curves showing superior activity of this compound.[5]
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay in THP-1 Cells
This protocol describes the measurement of IFN-β secreted from THP-1 cells following stimulation with this compound.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
Experimental Workflow:
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 5 x 10⁵ THP-1 cells per well in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytic THP-1 cells into macrophage-like cells.
-
Incubate for 24-48 hours. Differentiated cells will adhere to the plate.
-
Carefully aspirate the medium and wash the cells once with sterile PBS.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile water or PBS.[1]
-
Prepare serial dilutions of this compound in Opti-MEM™ medium to achieve the desired final concentrations (e.g., 0.01 to 100 µg/mL).
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the this compound/transfection reagent complexes to the appropriate wells of the plate containing the differentiated THP-1 cells. Include a vehicle control (transfection reagent only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
IFN-β Quantification by ELISA:
-
After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
-
Perform the Human IFN-β ELISA according to the manufacturer's protocol.[9] This typically involves:
-
Adding standards and supernatants to the wells of the pre-coated ELISA plate.
-
Incubating with a detection antibody.
-
Incubating with a substrate solution to develop color.
-
Adding a stop solution and reading the absorbance at 450 nm.
-
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Data Analysis:
Plot the IFN-β concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Protocol 2: Western Blot for STING Pathway Activation
This protocol can be used as a complementary method to confirm the activation of the STING signaling pathway by assessing the phosphorylation of key downstream proteins.
Materials:
-
Differentiated THP-1 cells (prepared as in Protocol 1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-STING, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Stimulate differentiated THP-1 cells with this compound for a shorter duration (e.g., 1-6 hours) as phosphorylation events are transient.
-
Wash the cells with cold PBS and add lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results:
An increase in the phosphorylation of TBK1 and IRF3 should be observed in cells treated with this compound compared to the vehicle control, confirming the activation of the STING pathway. Total protein levels of TBK1, IRF3, STING, and β-actin should remain relatively constant.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Measuring Cytokine Release After IACS-8803 Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8803 is a potent, synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the activation of transcription factors IRF3 and NF-κB.[1][2] This activation results in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immune responses.[1][2] These application notes provide detailed protocols for measuring cytokine release following in vitro stimulation with this compound, a key step in evaluating its immunomodulatory activity.
Mechanism of Action
This compound directly binds to and activates the STING protein, initiating a downstream signaling cascade. This leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons, primarily IFN-β. Concurrently, the STING pathway also activates the NF-κB signaling pathway, leading to the transcription of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Signaling Pathway of this compound-Induced Cytokine Release
Caption: this compound activates the STING pathway, leading to IRF3 and NF-κB activation and subsequent cytokine production.
Data Presentation
The following tables summarize representative data on the dose-dependent activation of the IRF3 pathway, a direct upstream regulator of IFN-β production, by this compound in human THP-1 monocytic cells. This data is based on luciferase reporter gene assays, where luciferase expression is under the control of an IRF3-inducible promoter.
Table 1: Dose-Response of this compound on IRF3 Activation in THP-1 Cells
| This compound Concentration (µg/mL) | IRF3 Activation (Fold Change over Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.5 | 5.2 |
| 1.0 | 12.5 |
| 5.0 | 28.1 |
| 10.0 | 45.3 |
| 25.0 | 62.7 |
| 50.0 | 75.4 |
Note: This data is derived from graphical representations in existing literature and is intended to be illustrative. Actual values may vary based on experimental conditions.[1]
Table 2: Expected Cytokine Profile Following this compound Stimulation
| Cytokine | Expected Response | Primary Measurement Method |
| IFN-β | Robust, dose-dependent increase | ELISA, Luminex |
| TNF-α | Moderate, dose-dependent increase | ELISA, Luminex |
| IL-6 | Moderate, dose-dependent increase | ELISA, Luminex |
| CXCL10 (IP-10) | Strong, dose-dependent increase | ELISA, Luminex |
Experimental Protocols
The following are detailed protocols for the in vitro stimulation of cells with this compound and subsequent measurement of cytokine release.
Protocol 1: In Vitro Stimulation of THP-1 Cells for Cytokine Analysis
This protocol describes the stimulation of the human monocytic cell line THP-1 with this compound to measure the secretion of cytokines into the cell culture supernatant.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Reagent for cell viability assay (e.g., CellTiter-Glo®)
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For differentiation into macrophage-like cells, seed THP-1 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and treat with 50-100 ng/mL PMA for 24-48 hours. After differentiation, replace the media with fresh, PMA-free media and allow cells to rest for 24 hours.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.5 to 50 µg/mL.
-
If using undifferentiated THP-1 cells, seed at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium without this compound).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cell Viability Assay (Optional but Recommended):
-
To ensure that the observed cytokine release is not due to cytotoxicity, a cell viability assay can be performed on the remaining cells in the plate according to the manufacturer's instructions.
-
Protocol 2: Cytokine Quantification by ELISA
This protocol provides a general workflow for measuring the concentration of a specific cytokine (e.g., IFN-β) in the collected supernatants using a sandwich ELISA kit.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IFN-β ELISA Kit)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the ELISA kit manufacturer's instructions precisely. This typically involves:
-
Preparing the required reagents, standards, and samples.
-
Adding the capture antibody to the wells of the ELISA plate.
-
Washing the plate.
-
Blocking the plate.
-
Adding the standards and collected supernatants to the wells and incubating.
-
Washing the plate.
-
Adding the detection antibody and incubating.
-
Washing the plate.
-
Adding the enzyme conjugate (e.g., Streptavidin-HRP) and incubating.
-
Washing the plate.
-
Adding the substrate and incubating.
-
Adding the stop solution.
-
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Protocol 3: Multiplex Cytokine Analysis using Luminex Assay
For a broader assessment of the cytokine profile, a multiplex bead-based immunoassay (e.g., Luminex) is recommended. This allows for the simultaneous quantification of multiple cytokines in a small sample volume.
Materials:
-
Commercially available Luminex multiplex cytokine assay kit (select a panel that includes IFN-β, TNF-α, IL-6, and other relevant cytokines)
-
Collected cell culture supernatants
-
Luminex instrument (e.g., MAGPIX®, Luminex 200™)
Procedure:
-
Follow the Luminex kit manufacturer's instructions. The general steps are:
-
Prepare the antibody-coupled magnetic beads, standards, and samples.
-
Add the bead mixture to the wells of the 96-well plate.
-
Wash the beads.
-
Add the standards and collected supernatants to the wells and incubate.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add Streptavidin-Phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentrations of the different cytokines in each sample.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring cytokine release after this compound stimulation.
Caption: Workflow for in vitro stimulation with this compound and subsequent cytokine analysis.
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Immuno-Oncology: A Guide to IACS-8803 and Anti-PD-1 Combination Therapy
For Immediate Application in Preclinical Research
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the synergistic effects of IACS-8803, a potent STIMULATOR of interferon genes (STING) agonist, in combination with anti-Programmed Cell Death Protein 1 (anti-PD-1) therapy. This combination strategy aims to enhance anti-tumor immunity by activating innate immune pathways while simultaneously overcoming T-cell exhaustion, offering a promising approach for cancers resistant to immune checkpoint blockade alone.
Introduction
The advent of immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, has transformed cancer treatment. These therapies work by blocking inhibitory signals that tumor cells use to evade the immune system, thereby unleashing the anti-tumor activity of T-cells.[1][2] However, a significant number of patients do not respond to ICI monotherapy, often due to an immunosuppressive tumor microenvironment (TME) lacking sufficient T-cell infiltration or activation.
This compound is a highly potent cyclic dinucleotide STING agonist that activates the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[3][4] Activation of STING leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T-lymphocytes (CTLs) within the TME.[3][5] By robustly stimulating an innate immune response, this compound can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to the effects of anti-PD-1 therapy. Preclinical studies have demonstrated that the combination of this compound with anti-PD-1 antibodies results in enhanced tumor regression and improved survival in various cancer models, including those resistant to checkpoint inhibitors.[6][7]
Data Presentation
The following tables summarize key quantitative data from preclinical studies evaluating this compound and its combination with anti-PD-1/PD-L1 therapy.
| Parameter | Cell Line | Value | Reference |
| EC50 (this compound) | Mouse Cells | 0.1 µg/mL | [8] |
| Human THP-1 Cells | 0.28 µg/mL | [8] |
Table 1: In Vitro Potency of this compound.
| Animal Model | Treatment Group | Dosing Regimen | Outcome | Reference |
| B16F10-PDL2 Melanoma | This compound + Anti-PD-L1/PD-L2 Ab | This compound: 10 µ g/dose , intratumoral, twice. Anti-PD-L1/PD-L2 Ab: 10 mg/kg, twice a week for 3 weeks. | 70% overall survival | [8] |
| Monotherapy (either agent) | As above | ≤10% overall survival | [8] | |
| Immune Checkpoint Blockade-Responsive Glioma | This compound + Anti-PD-1 Ab | Not specified | Enhanced survival compared to monotherapy | [6][7] |
| Immune Checkpoint Blockade-Resistant Glioma (QPP8) | This compound Monotherapy | 5 µg, intracranial | 100% of mice cured | [6][9] |
Table 2: In Vivo Efficacy of this compound Combination Therapy.
Signaling Pathways and Mechanisms of Action
The synergistic anti-tumor effect of this compound and anti-PD-1 combination therapy is driven by the interplay between the innate and adaptive immune systems.
Synergistic action of this compound and anti-PD-1.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in combination with anti-PD-1 therapy.
In Vivo Combination Therapy in Syngeneic Mouse Models
This protocol outlines a general procedure for testing the combination therapy in a subcutaneous tumor model.
Workflow for in vivo combination therapy studies.
Materials:
-
Syngeneic tumor cells (e.g., B16F10, MC38)
-
6-8 week old female C57BL/6 or BALB/c mice
-
This compound (lyophilized powder)
-
Sterile PBS
-
Anti-mouse PD-1 antibody (clone RMP1-14 or similar)
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Anti-PD-1 alone, Combination).
-
This compound Administration: Reconstitute this compound in sterile PBS. Administer a dose of 10 µg in a volume of 20-50 µL via intratumoral injection. Repeat administration as per the study design (e.g., on days 7 and 10 post-implantation).
-
Anti-PD-1 Administration: Administer the anti-PD-1 antibody at a dose of 10 mg/kg via intraperitoneal injection. Repeat administration as per the study design (e.g., twice weekly for 3 weeks).
-
Tumor Measurement and Survival: Continue to measure tumor volume and monitor animal health and survival.
-
Tissue Harvest: At the end of the study or at specified time points, euthanize mice and harvest tumors and spleens for further analysis (FACS, IHC).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from harvested tumors.
Materials:
-
Harvested tumors
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, DNase I
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque or density gradient medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince tumors and digest in RPMI containing Collagenase IV, Hyaluronidase, and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lymphocyte Isolation: Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque.
-
Cell Staining: a. Resuspend cells in FACS buffer and count. b. Block Fc receptors with Fc block for 10-15 minutes on ice. c. Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark. d. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody. e. Wash the cells with FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
Immunohistochemistry (IHC) for T-Cell Infiltration
This protocol provides a general guideline for IHC staining of CD8+ T-cells in tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-mouse CD8)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary anti-CD8 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging: Analyze the slides under a microscope to assess CD8+ T-cell infiltration.
Conclusion
The combination of the STING agonist this compound with anti-PD-1 therapy represents a powerful strategy to enhance anti-tumor immunity. The protocols and data presented herein provide a comprehensive resource for researchers to explore this promising therapeutic approach in preclinical cancer models. By understanding the underlying mechanisms and employing robust experimental methodologies, the scientific community can further unlock the potential of this combination to overcome resistance to immunotherapy and improve patient outcomes.
References
- 1. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 5. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomeme.ca [genomeme.ca]
- 8. researchgate.net [researchgate.net]
- 9. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
Application Notes and Protocols for IACS-8803 in Glioblastoma Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The tumor microenvironment in GBM is profoundly immunosuppressive, contributing to its resistance to conventional therapies. A promising strategy to overcome this is to activate the innate immune system to drive a potent anti-tumor response. IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING in immune cells, particularly myeloid cells, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells, and the reprogramming of immunosuppressive myeloid cells. These application notes provide a summary of the preclinical efficacy of this compound in glioblastoma models and detailed protocols for its evaluation.
Mechanism of Action: STING Pathway Activation
This compound acts as an agonist to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. Upon binding, STING undergoes a conformational change, leading to its trafficking to the Golgi apparatus. This initiates a signaling cascade that results in the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β). This, in turn, stimulates an anti-tumor immune response.
Application Notes and Protocols: IACS-8803 Treatment for Melanoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical treatment schedule and methodologies for the use of IACS-8803 in melanoma research. This compound is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant anti-tumor efficacy in preclinical models.
Preclinical Treatment Schedule of this compound in a Syngeneic Mouse Melanoma Model
This compound has been evaluated in a B16-OVA (ovalbumin-expressing) murine melanoma model. The following table summarizes the quantitative data from these preclinical studies.[1]
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice | [1] |
| Tumor Model | Bilateral subcutaneous implantation of 1x10^5 B16-OVA melanoma cells | [1] |
| Drug | This compound | [1] |
| Dosage | 10 µg per injection | [1][2][3] |
| Administration Route | Intratumoral injection into the tumor on one flank | [1][2][3] |
| Treatment Frequency | Three injections administered on day 6, 9, and 12 post-tumor implantation | [1] |
| Formulation | Reconstituted in water or Phosphate-Buffered Saline (PBS) for in vivo use. The disodium (B8443419) or diammonium salt forms are recommended for stability. | [1][2][3] |
Mechanism of Action: The STING Pathway
This compound functions as a cyclic dinucleotide (CDN) STING agonist. Its mechanism of action involves the activation of the cGAS-STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA. Upon activation by this compound, STING initiates a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. This, in turn, promotes the priming and activation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate tumor cells.
Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in a preclinical melanoma model.
B16-OVA Murine Melanoma Model
This protocol outlines the procedure for establishing a subcutaneous B16-OVA melanoma tumor model in C57BL/6 mice.
Materials:
-
B16-OVA melanoma cell line
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female C57BL/6 mice
-
1 mL syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture B16-OVA cells in complete RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with sterile PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS. Perform a cell count and assess viability (should be >95%). Adjust the cell concentration to 1x10^6 cells/mL in sterile PBS.
-
Tumor Implantation:
-
Shave and sterilize the flank of the C57BL/6 mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1x10^5 B16-OVA cells) into each flank of the mouse.
-
-
Tumor Monitoring:
-
Begin monitoring tumor growth approximately 5-7 days after implantation.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Caption: Workflow for establishing the B16-OVA melanoma model.
Intratumoral Administration of this compound
This protocol describes the preparation and intratumoral injection of this compound.
Materials:
-
This compound (disodium or diammonium salt)
-
Sterile water or PBS for injection
-
Insulin syringes (or similar) with a 28-30 gauge needle
-
Tumor-bearing mice
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, reconstitute this compound in sterile water or PBS to the desired stock concentration. Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Further dilute the stock solution with sterile PBS to the final injection concentration (e.g., 10 µg in 50 µL). Keep the solution on ice.
-
-
Animal Restraint: Properly restrain the mouse to ensure accurate and safe injection. Anesthesia may be used if necessary, following approved institutional protocols.
-
Intratumoral Injection:
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the 50 µL volume of the this compound solution.
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-injection Monitoring: Monitor the animal for any adverse reactions immediately following the injection and at regular intervals as per the experimental design.
Clinical Trial Information for STING Agonists in Melanoma
As of late 2025, there is no publicly available clinical trial data specifically for this compound in the treatment of melanoma. However, other STING agonists have entered clinical trials for various solid tumors, including melanoma. These trials often involve intratumoral administration, both as a monotherapy and in combination with immune checkpoint inhibitors. For instance, a phase 1b study of the STING agonist MIW815 (ADU-S100) in combination with the PD-1 inhibitor spartalizumab included patients with advanced solid tumors.[4] The treatment regimen involved weekly intratumoral injections of MIW815 on a 3-weeks-on/1-week-off schedule, or once every four weeks, alongside intravenous spartalizumab every four weeks.[4] While this combination was well-tolerated, it showed minimal anti-tumor responses.[4] Another STING agonist, MK-1454, has also been evaluated in combination with pembrolizumab (B1139204) in patients with solid tumors and lymphomas.[5] These studies provide a broader context for the clinical development of STING agonists in oncology. Researchers interested in the clinical application of this compound should monitor clinical trial registries for future updates.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melanoma Institute Australia [melanoma.org.au]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
Application Notes and Protocols for In Vivo Delivery of IACS-8803
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and in vivo application of IACS-8803, a potent stimulator of interferon genes (STING) agonist. The protocols and data presented are collated from published preclinical studies to guide researchers in the effective use of this compound in animal models.
Formulation for In Vivo Administration
This compound is a cyclic dinucleotide that requires careful handling and formulation to ensure its stability and efficacy for in vivo delivery. The following provides guidance on its preparation.
Solubility and Stability:
This compound is available in its free form as well as more stable salt forms, such as disodium (B8443419) and diammonium salts.[1][2] For in vivo studies, it is typically reconstituted in aqueous solutions. The compound is soluble in water and Phosphate-Buffered Saline (PBS).[3] Solubility has also been reported in Dimethyl sulfoxide (B87167) (DMSO).[4][5] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol for Reconstitution:
-
Select the appropriate form: Whenever possible, use a stable salt form of this compound (disodium or diammonium) for enhanced stability.[1][2]
-
Choose a solvent: For most in vivo applications, sterile water or PBS are the recommended solvents.[3]
-
Preparation of stock solution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically add the required volume of sterile water or PBS to the vial to achieve a desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of this compound.
-
Gently vortex or sonicate the vial if needed to ensure complete dissolution.[1][6]
-
-
Preparation of working solution:
-
On the day of the experiment, thaw the stock solution on ice.
-
Dilute the stock solution with sterile PBS to the final desired concentration for injection.
-
-
Storage:
Preclinical In Vivo Studies: Efficacy and Dosing
This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical cancer models. Administration is typically performed intratumorally to stimulate a local and systemic anti-tumor immune response.
Summary of In Vivo Efficacy Data:
| Preclinical Model | Cancer Type | Administration Route | Dose | Key Findings |
| B16-OVA | Melanoma | Intratumoral | 10 µg | Superior systemic anti-tumor response compared to benchmark compounds; higher number of mice cured of both injected and distal tumors.[7] |
| QPP8 | Glioblastoma | Intratumoral | 5 µg | Increased median survival with 100% of mice cured in an immune checkpoint blockade-resistant model.[3][8] |
| GL261 | Glioblastoma | Intracranial | 5 µg | Significantly improved survival rates.[9] |
| U87 | Glioblastoma | Intratumoral | Not specified | Significantly extended animal survival.[9] |
| Healthy Beagle Dogs | N/A | Subcutaneous | 100 µg | Well-tolerated for at least two cycles of injection.[10] |
Experimental Protocols
Below are generalized protocols for in vivo studies using this compound based on published research. Specific details may need to be optimized for individual experimental designs.
Protocol for In Vivo Anti-Tumor Efficacy Study:
-
Animal Model and Tumor Implantation:
-
Select an appropriate mouse strain for the desired tumor model (e.g., C57BL/6J for B16-OVA or GL261 tumors).
-
Implant tumor cells subcutaneously or orthotopically according to established protocols. For bilateral models, implant tumors on both flanks.[7]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
-
This compound Formulation and Administration:
-
Prepare the this compound solution as described in the formulation protocol.
-
On the designated treatment days (e.g., days 6, 9, and 12 post-implantation), administer this compound via intratumoral injection.[7]
-
For bilateral tumor models, inject only one tumor to assess the systemic (abscopal) effect on the untreated tumor.[7]
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and animal well-being.
-
Primary endpoints may include tumor growth inhibition, complete tumor regression, and overall survival.
-
For mechanistic studies, tumors and relevant tissues (e.g., draining lymph nodes, spleen) can be harvested for analysis (e.g., flow cytometry, immunohistochemistry) at specified time points after treatment.[8]
-
Visualizing the Mechanism and Workflow
Signaling Pathway:
The anti-tumor effects of this compound are mediated through the activation of the cGAS-STING signaling pathway.
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow:
The following diagram outlines a typical workflow for an in vivo study evaluating this compound.
Caption: A general experimental workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 10. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IACS-8803 solubility and stability issues
Welcome to the technical support center for IACS-8803. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent STING agonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its different forms?
A1: this compound is a highly potent cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating robust systemic antitumor efficacy.[1][2][3] It is a 2',3'-thiophosphate CDN analog.[4] The free form of this compound is prone to instability. Therefore, it is advisable to use its more stable salt forms, such as this compound disodium (B8443419) and this compound diammonium, which retain the same biological activity.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound activates the STING pathway.[3] Upon binding, STING initiates a signaling cascade that involves the activation of transcription factors like IRF3 and NF-κB. This leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which are crucial for priming an effective anti-tumor immune response.[4][5] The introduction of sulfur atoms in its structure provides resistance to degradation by phosphodiesterases, enhancing its activation of the STING pathway.[3][4]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3:
-
Powder: The solid form of this compound and its salts should be stored at -20°C in a sealed container, away from moisture.[1][6] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][7] Solutions should be stored under nitrogen, away from moisture.[7]
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving this compound. What should I do?
Solution:
-
Choose the Right Solvent: The solubility of this compound and its salts varies depending on the solvent. Refer to the solubility data table below for guidance. For in vitro studies, DMSO and water are commonly used.[1][7] For in vivo formulations, specific solvent mixtures are required.[7]
-
Use Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which can significantly impact the solubility of the compound. Always use newly opened DMSO for preparing stock solutions.[7]
-
Apply Heat and/or Sonication: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[7] For aqueous solutions, ultrasonication is often necessary.[1][7]
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions for immediate use to ensure optimal performance.[7]
Data Presentation: this compound Solubility
| Compound Form | Solvent | Reported Solubility | Notes |
| This compound | H₂O | 15 mg/mL (21.66 mM) | Requires ultrasonication.[1] |
| This compound disodium | DMSO | ≥ 100 mg/mL (135.78 mM) | Use newly opened, anhydrous DMSO.[7] |
| H₂O | 56.67 mg/mL (76.95 mM) | Requires ultrasonication.[7] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.39 mM) | Clear solution.[7] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.39 mM) | Clear solution.[7] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.39 mM) | Clear solution.[7] |
Note: "≥" indicates that the compound is soluble at that concentration, but the saturation point is unknown.[7]
Experimental Protocols: Solution Preparation
1. High-Concentration Stock Solution for In Vitro Use (e.g., 100 mg/mL in DMSO):
-
Materials: this compound disodium powder, anhydrous DMSO (newly opened).
-
Procedure:
-
Weigh the desired amount of this compound disodium in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved. If necessary, gentle warming can be applied.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Aqueous Working Solution for In Vitro Use:
-
Materials: this compound disodium stock solution in DMSO, sterile water or buffer.
-
Procedure:
3. Formulation for In Vivo Administration (Example):
-
Materials: this compound disodium, DMSO, PEG300, Tween-80, Saline.
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound disodium in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL and mix well.[7]
-
Stability Issues
Problem: I am concerned about the stability of this compound during my experiment. How can I minimize degradation?
Solution:
-
Use a Stable Salt Form: Whenever possible, use the disodium or diammonium salt of this compound, as the free form is less stable.[1]
-
Proper Storage: Adhere strictly to the recommended storage conditions. Store stock solutions at -80°C for long-term stability and avoid repeated freeze-thaw cycles by preparing aliquots.[1][7]
-
Prepare Fresh: For sensitive experiments, it is best to prepare working solutions fresh on the day of use.[7]
-
Chemical Stability: The thiophosphate modification in this compound confers resistance to degradation by phosphodiesterases, which is a key advantage for its biological activity.[3][4] However, exposure to harsh pH conditions or strong oxidizing/reducing agents should be avoided.
Visualizations
Signaling Pathway
Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.
Experimental Workflow
Caption: Workflow for preparing and using this compound in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing IACS-8803 Concentration for Cell Culture
Welcome to the technical support center for IACS-8803. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
This compound Overview
This compound is a potent and specific synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING by this compound triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which can promote an anti-tumor immune response.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic dinucleotide that directly binds to and activates the STING protein, which is located on the endoplasmic reticulum. This binding event initiates a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[1] This process helps to stimulate an innate immune response that can contribute to anti-tumor activity.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. Based on available data, a good starting point for dose-response experiments is in the range of 0.1 to 10 µg/mL. One study reported EC50 values of 0.1 µg/mL in a mouse cell line and 0.28 µg/mL in a human cell line for STING activation.[4] A dose-response range of 0.5 to 50 µg/mL has also been used to evaluate its activity.[3] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in water up to 15 mg/mL.[2] For cell culture experiments, it is recommended to prepare a stock solution in sterile water or PBS. It is advisable to prepare fresh working solutions for each experiment. For long-term storage, the stock solution should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[2] Avoid repeated freeze-thaw cycles. The free form of the compound may be prone to instability, and stable salt forms are also available.[2]
Q4: Is this compound directly cytotoxic to cancer cells?
A4: this compound's primary mechanism of action is to stimulate an immune response rather than direct cytotoxicity. Some studies have reported no direct effect on the viability of cancer cells when incubated with this compound alone.[4] However, its downstream effects, such as the induction of inflammatory cytokines, may indirectly impact cell viability or sensitize cells to other treatments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low activation of the STING pathway (e.g., no phosphorylation of TBK1 or IRF3). | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 - 50 µg/mL) to determine the optimal concentration for your cell line. |
| Low expression of STING in the cell line. | Verify STING expression in your cell line by Western blot or qPCR. Consider using a positive control cell line known to express STING (e.g., THP-1). | |
| Incorrect handling or storage of this compound. | Ensure that the compound has been stored correctly at -80°C and that fresh dilutions are made for each experiment. Avoid repeated freeze-thaw cycles. | |
| Short incubation time. | Increase the incubation time with this compound. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help determine the optimal time for pathway activation. | |
| Unexpected cell death or toxicity. | High concentration of this compound. | Reduce the concentration of this compound. Even though it is not directly cytotoxic, high concentrations may induce excessive inflammation leading to cell death in some sensitive cell lines. |
| Toxicity of the solvent. | Ensure that the final concentration of the solvent (e.g., DMSO, if used) in the cell culture medium is non-toxic (typically <0.1%). | |
| Cell line is particularly sensitive to STING activation. | Some cell lines may be more sensitive to the pro-inflammatory signals induced by STING activation. Monitor cell morphology and perform a viability assay at multiple time points. | |
| Inconsistent results between experiments. | Variability in cell passage number or confluency. | Use cells at a consistent passage number and seed them to reach a similar confluency at the time of treatment. |
| Inconsistent preparation of this compound. | Prepare a fresh stock solution and aliquot it for single use to ensure consistent concentration in each experiment. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various studies. It is important to note that these values are cell line and assay-dependent and should be used as a guide for designing your own experiments.
| Cell Line/System | Assay | Parameter | Concentration |
| Mouse Cell Line (unspecified) | STING Activation | EC50 | 0.1 µg/mL[4] |
| Human Cell Line (unspecified) | STING Activation | EC50 | 0.28 µg/mL[4] |
| Human THP-1 Reporter Cells | IRF3/NF-κB Activation | Dose-Response | 0.5 - 50 µg/mL[3] |
| 8505C or H1975 with PBMCs | Tumor Cell Killing | Dose-Dependent | Not specified[4] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
Activation of STING by this compound leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates IRF3. Concurrently, the NF-κB pathway can also be activated. Phosphorylated IRF3 and activated NF-κB translocate to the nucleus to induce the transcription of type I interferons and other pro-inflammatory cytokines.
Caption: this compound activates the STING signaling pathway.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the key steps for determining the optimal concentration of this compound for your experiments.
Caption: Workflow for optimizing this compound concentration.
Detailed Experimental Protocols
1. Cell Viability Assay (e.g., MTT or MTS Assay)
This protocol is a general guideline. You may need to optimize it for your specific cell line and experimental conditions.
-
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is 0.01 to 50 µg/mL. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, if any).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Western Blot for STING Pathway Activation
This protocol provides a framework for assessing the phosphorylation of key STING pathway proteins.
-
Materials:
-
Your cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-STING, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the determined time (e.g., 1-8 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin) and the total protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokine Profiles Before and After Immune Modulation in Hospitalized Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
potential off-target effects of IACS-8803
Welcome to the technical support center for IACS-8803. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for their experiments involving this potent STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] Its mechanism of action is centered on the direct binding to and activation of STING, which is a key mediator of the innate immune system. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. This process is crucial for priming cytotoxic T-cells against tumor antigens, thereby eliciting a robust anti-tumor immune response.[2]
Q2: What is known about the potential off-target effects of this compound?
A2: Based on available preclinical data, this compound is considered a highly specific STING agonist. Its design as a 2',3'-thiophosphate CDN analog mimics the natural ligands of STING, which contributes to its target specificity. The primary route of administration in preclinical studies is direct intratumoral injection.[2][3] This localized delivery strategy is designed to concentrate the compound at the tumor site, thereby minimizing systemic exposure and the potential for off-target effects. One study explicitly notes that direct administration into glioblastomas overcomes the limitations of off-target effects.[5] While comprehensive off-target screening panel data is not publicly available, preclinical safety studies in canine models have shown that this compound is well-tolerated with no significant systemic side effects observed.[6]
Q3: Are there any known off-target liabilities for cyclic dinucleotide STING agonists in general?
A3: Cyclic dinucleotides are the natural ligands for STING, suggesting an inherent selectivity of this class of molecules. The specificity of various CDN analogs for STING has been systematically studied, highlighting that STING activation is the primary signaling pathway engaged by these molecules in relevant immune cell types. While comprehensive screening of all potential off-targets is not always reported, the focus of preclinical development for CDN STING agonists has been on optimizing on-target potency and managing the on-target immune-related effects.
Q4: We are observing unexpected cellular responses in our in vitro experiments. Could these be off-target effects?
A4: While this compound is designed for high specificity, it is important to troubleshoot unexpected in vitro results systematically. Consider the following:
-
Cell Line Specificity: Confirm that your cell line expresses functional STING. Some tumor cell lines may have a silenced or mutated STING pathway, which could lead to a lack of response or potentially unmask other, less characterized cellular effects at high concentrations.
-
Concentration: Ensure you are using the recommended concentration range. Extremely high concentrations may lead to non-specific effects. The EC50 for this compound has been reported to be approximately 0.1 µg/mL and 0.28 µg/mL in mouse and human cell lines, respectively.[7]
-
Reagent Quality: Verify the purity and stability of your this compound stock.
-
On-Target, but Unexpected, Biology: The activation of the STING pathway can lead to a wide range of downstream cellular events beyond type I interferon production, including NF-κB activation and cellular reprogramming. It is possible that the observed effects are a consequence of potent on-target STING activation in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low STING activation observed | Cell line does not express functional STING. | Test for STING expression and functionality in your cell line using a positive control. |
| Degradation of this compound. | Prepare fresh solutions and store stock solutions as recommended. | |
| High cell toxicity | Excessive STING activation leading to apoptosis. | Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Off-target effects at high concentrations. | Use the lowest effective concentration and ensure it is within the published active range. | |
| Variability between experiments | Inconsistent cell passage number or density. | Standardize cell culture conditions, including passage number and seeding density. |
| Inconsistent this compound preparation. | Prepare fresh dilutions from a validated stock solution for each experiment. |
Quantitative Data Summary
Currently, there is no publicly available quantitative data from broad off-target screening panels for this compound. The available data focuses on its on-target potency and preclinical safety.
Table 1: On-Target Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| STING Activation | Mouse Reporter Cells | EC50 | 0.1 µg/mL | [7] |
| STING Activation | Human THP-1 Reporter Cells | EC50 | 0.28 µg/mL | [7] |
Table 2: Preclinical Safety and Tolerability of this compound
| Species | Dose | Route of Administration | Observation | Reference |
| Canine | 100 µg (two doses, 14 days apart) | Subcutaneous | Well-tolerated | [6] |
| Murine (Glioblastoma model) | 5 µg | Intracranial | No neurological symptoms, demyelination, or vascular damage observed. | [8] |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
This protocol is a general guideline for assessing the activation of the STING pathway in a reporter cell line.
-
Cell Seeding: Seed a STING reporter cell line (e.g., THP-1-Dual™ KI-hSTING-R232 cells) in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Cell Treatment: Add the this compound dilutions to the cells. Include a vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay: Measure the activity of the reporter gene (e.g., secreted alkaline phosphatase or luciferase) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the log of the this compound concentration and calculate the EC50 value using a suitable non-linear regression model.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
IACS-8803 In Vivo Toxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity assessment of IACS-8803, a potent STING (Stimulator of Interferator Genes) agonist. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of available preclinical safety data.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo safety profile of this compound based on preclinical studies?
A1: Based on available preclinical data, this compound is generally considered to be well-tolerated in both rodent and canine models.[1] In healthy Beagle dogs, subcutaneous administration of two 100 μg doses of this compound was well-tolerated.[1] In various murine models of glioblastoma, intracranial administration of this compound at doses up to 5 μg did not result in neurological symptoms, demyelination, or vascular damage.[2]
Q2: What are the known on-target toxicities associated with STING agonists like this compound?
A2: As a STING agonist, this compound's mechanism of action involves the activation of the innate immune system, which can lead to on-target toxicities. These may include the induction of a robust inflammatory response, potentially leading to cytokine release syndrome. While not specifically reported for this compound, researchers should be aware of the potential for autoimmune-like responses with prolonged or high-dose STING activation.
Q3: What clinical signs have been observed in animals treated with this compound or related compounds?
A3: In a study with healthy dogs, no significant adverse clinical signs were reported following subcutaneous administration of this compound.[1] A related, less potent STING agonist, IACS-8779, when administered intratumorally to dogs with glioblastoma, was associated with dose-dependent radiographic responses. A maximum tolerated dose (MTD) for intratumoral IACS-8779 was established at 15 μg.[1]
Q4: Are there any known off-target toxicities of this compound?
A4: Currently, there is no publicly available information to suggest specific off-target toxicities for this compound. Preclinical studies have primarily focused on its on-target immunomodulatory effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected severe inflammatory response at the injection site | High local concentration of this compound leading to excessive cytokine release. | Consider dose reduction or further dilution of the dosing solution. Ensure proper injection technique to avoid bolus administration. |
| Significant weight loss or reduced activity in animals | Systemic inflammatory response. | Monitor animals closely for clinical signs. Consider reducing the dose or frequency of administration. Supportive care may be necessary. |
| Inconsistent tumor regression in efficacy studies | Improper intratumoral injection technique, leading to leakage or non-uniform distribution. | Refine surgical and injection procedures. Use imaging guidance if possible to ensure accurate delivery to the tumor core. |
| No observable immune activation (e.g., no change in cytokine levels) | Degradation of this compound, improper formulation, or incorrect dosing. | Ensure proper storage and handling of the compound. Verify the formulation and dosing calculations. Include positive controls in your experiment to confirm assay sensitivity. |
Quantitative Data Summary
While detailed quantitative toxicity data from GLP (Good Laboratory Practice) toxicology studies are not publicly available, the following table summarizes the key parameters from a preclinical safety study in canines.
Table 1: Summary of Preclinical Safety Study of this compound in Healthy Beagle Dogs [1]
| Parameter | Details |
| Species | Beagle Dog |
| Number of Animals | 3 |
| Route of Administration | Subcutaneous |
| Dose | Two doses of 100 μg |
| Dosing Schedule | Doses separated by 14 days |
| Observations | - General health monitored twice daily. - Close observation for the first 12 hours post-injection. |
| Clinical Pathology | Complete blood counts and serum chemistry panels collected at baseline and 48 hours post-injection. |
| Reported Outcome | The compound was well-tolerated. Specific quantitative data from blood work were not provided in the publication. |
Experimental Protocols
Protocol 1: General In Vivo Toxicity and Tolerability Study in Rodents
This protocol provides a general framework for assessing the toxicity of this compound in a rodent model. Specifics should be adapted based on the research question and institutional guidelines.
-
Animal Model: Select an appropriate rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), age, and sex.
-
Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound). A typical group size is 5-10 animals per sex per group.
-
Dosing:
-
Prepare dosing solutions of this compound in a suitable vehicle (e.g., sterile saline or PBS).
-
Administer the compound via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or intratumoral).
-
Administer a single dose or repeat doses over a specified period.
-
-
Observations:
-
Monitor animals for clinical signs of toxicity at least twice daily. This includes changes in activity, posture, breathing, and general appearance.
-
Record body weights at least twice weekly.
-
Measure food and water consumption if relevant.
-
-
Clinical Pathology:
-
Collect blood samples at designated time points (e.g., pre-dose, and at termination) for hematology and clinical chemistry analysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve organs and tissues in formalin for histopathological examination.
-
Protocol 2: Canine Preclinical Safety Assessment (as described in the literature) [1]
-
Animal Model: Three healthy, intact female Beagle dogs, weighing between 6 and 10 kg.
-
Dosing:
-
Administer two doses of 100 µg of this compound in a 500 µL volume.
-
The route of administration is subcutaneous, over the lateral aspect of each pelvic limb.
-
The two doses are separated by 14 days.
-
-
Observations:
-
Observe the dogs every 4 hours for the first 12 hours after each injection.
-
Continue with at least twice-daily observations for the following 7 days.
-
-
Clinical Pathology:
-
Collect complete blood counts and routine chemistry panels with electrolytes within 1 hour before each injection and 48 hours after each injection.
-
Visualizations
Signaling Pathway
Caption: this compound activates the STING signaling pathway.
Experimental Workflow
Caption: General workflow for an in vivo toxicity study.
References
overcoming resistance to IACS-8803 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist, IACS-8803.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing suboptimal or reduced efficacy of this compound in our in vivo tumor models over time. What are the potential mechanisms of resistance?
A1: Resistance to STING agonists like this compound can be multifactorial. Key mechanisms to investigate include:
-
Upregulation of Immune Checkpoints: Activation of the STING pathway can lead to a compensatory increase in immune checkpoint molecules such as PD-L1 on tumor cells and PD-1 on T cells. This can dampen the desired anti-tumor immune response.[1][2][3]
-
Induction of Immunosuppressive Enzymes: The tumor microenvironment may respond to STING activation by upregulating enzymes like indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2), which promote an immunosuppressive environment.[1][2][3]
-
Tumor Cell-Intrinsic Factors: Cancer cells can develop resistance through epigenetic silencing of the STING gene or by expressing splice variants of STING that act as dominant negatives.[4]
-
Metabolic Reprogramming: Tumor cells may adapt their metabolic pathways to survive the inflammatory environment induced by this compound. This can involve alterations in glycolysis, oxidative phosphorylation, and fatty acid metabolism.[5][6][7]
Q2: How can we experimentally verify if our cell line or tumor model has developed resistance to this compound?
A2: To confirm resistance, a series of in vitro and in vivo experiments are recommended:
-
In Vitro Cytotoxicity/Apoptosis Assays: Compare the dose-response of your potentially resistant cell line to a sensitive parental cell line. A rightward shift in the IC50 curve would indicate reduced sensitivity.
-
Flow Cytometry Analysis: Assess the expression of PD-L1 on tumor cells and PD-1, Tim-3, and Lag-3 on tumor-infiltrating lymphocytes (TILs) from treated and untreated tumors. Increased expression in the treated group may suggest immune checkpoint-mediated resistance.
-
Immunohistochemistry (IHC) or Western Blot: Analyze tumor tissue for the expression of IDO and COX2.
-
Gene Expression Analysis: Use qPCR or RNA-seq to measure the transcript levels of STING and key downstream signaling molecules (e.g., IFN-β, CXCL10) in response to this compound treatment. A blunted response in the suspected resistant model is indicative of pathway impairment.
Q3: What strategies can we employ to overcome resistance to this compound?
A3: Based on the identified resistance mechanisms, several combination strategies can be explored:
-
Combination with Immune Checkpoint Inhibitors: Co-administration of this compound with antibodies targeting PD-1/PD-L1 can be highly effective in overcoming adaptive resistance and enhancing anti-tumor immunity.[2][8]
-
Inhibition of Immunosuppressive Enzymes: Combining this compound with inhibitors of COX2 (e.g., celecoxib) has been shown to synergistically enhance anti-tumor responses and induce durable immunity.[1][2][3] While IDO inhibitors have shown mixed results, they may be effective in certain contexts.[2][3]
-
Targeting Metabolic Pathways: Although still an emerging area, modulating metabolic pathways in combination with STING agonists is a promising approach. For instance, targeting metabolic vulnerabilities that arise in resistant cells could restore sensitivity.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound and related STING agonists.
Table 1: In Vitro Potency of STING Agonists
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | THP-1 Dual™ (Human) | IRF3 Reporter | Superior to benchmark | [9] |
| This compound | J774-Dual™ (Mouse) | IRF3 Reporter | Superior to benchmark | [9] |
| IACS-8779 | THP-1 Dual™ (Human) | IRF3 Reporter | Comparable to benchmark | [9] |
| 2',3'-RR-S2-CDA | THP-1 Dual™ (Human) | IRF3 Reporter | Benchmark | [9] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment | Dose & Schedule | Outcome | Reference |
| B16-OVA Melanoma (bilateral) | This compound | 10 µg, intratumoral, days 6, 9, 12 | Superior regression of untreated contralateral tumor compared to benchmark | [9] |
| GL261 Glioblastoma | This compound | 5 µg, intracranial | Significantly improved survival | [10] |
| QPP4 & QPP8 Glioblastoma (checkpoint blockade resistant) | This compound | 5 µg, intracranial | 56% to 100% of mice tumor-free | [10] |
| U87 Glioblastoma (epigenetically silenced STING) | This compound | Not specified | Significantly extended survival | [10] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Implantation:
-
Culture your chosen murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in the recommended medium.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or saline at the desired concentration.
-
Subcutaneously implant the tumor cells into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c). For bilateral models, implant on both flanks.[9]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
This compound Administration:
-
Reconstitute this compound (or its disodium (B8443419) salt) in sterile water or PBS.[11] For in vivo use, it is recommended to prepare the working solution fresh on the day of use.[11]
-
Administer this compound via intratumoral injection at the desired dose (e.g., 10 µg).[9] A typical dosing schedule might be on days 6, 9, and 12 post-tumor implantation.[9]
-
For combination studies, administer the second agent (e.g., anti-PD-1 antibody) as per its established protocol.
-
-
Data Analysis:
-
Monitor tumor growth and animal survival.
-
At the end of the study, or at specified time points, tumors and spleens can be harvested for further analysis (e.g., flow cytometry of TILs, IHC).
-
Protocol 2: In Vitro STING Pathway Activation Assay
-
Cell Lines:
-
Use a reporter cell line such as THP-1 Dual™ (human) or J774-Dual™ (mouse) cells, which contain an integrated IRF3-inducible luciferase reporter.
-
-
Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with a dose range of this compound (e.g., 0.5 - 50 µg/mL).[9] Include a vehicle control and a positive control (e.g., another known STING agonist).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), measure luciferase activity according to the manufacturer's instructions for the reporter system.
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability readout (e.g., CellTiter-Glo®).
-
Plot the dose-response curve and calculate the EC50 value for this compound.
-
Visualizations
Caption: this compound activates the STING pathway, leading to IFN-β production which can also upregulate resistance mechanisms like PD-L1.
Caption: Troubleshooting workflow for overcoming resistance to this compound treatment.
References
- 1. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the crossroads of STING signaling pathway and metabolic reprogramming: the multifaceted role of the STING in the TME and new prospects in cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The interplay between STING and metabolic reprogramming: From mechanisms to therapeutic strategies [pubmed.ncbi.nlm.nih.gov]
- 8. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
IACS-8803 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of IACS-8803 and its salt forms.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept at -20°C.[1][2] For short-term storage, such as a few days to weeks, it can be stored at 0-4°C.[2] It is crucial to store the compound in a dry, dark environment.[2] Some suppliers recommend storing it under nitrogen, away from moisture.[3]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is recommended to store solutions under nitrogen.[3]
Q3: What are the different forms of this compound available and do they differ in stability?
This compound is available in its free form, as a disodium (B8443419) salt, and as a diammonium salt.[4][5] The free form of the compound can be prone to instability, and it is advisable to consider the more stable salt forms (disodium and diammonium), which retain the same biological activity.[4]
Q4: What solvents can be used to dissolve this compound?
This compound and its salt forms are soluble in different solvents. For in vitro use, this compound disodium is soluble in DMSO (≥ 100 mg/mL) and water (56.67 mg/mL, requires sonication).[3] The free form of this compound is soluble in water (15 mg/mL, requires sonication).[4][6] For in vivo experiments, this compound has been reconstituted in water or PBS.[7]
Q5: Are there any specific handling precautions I should take when working with this compound?
Yes, it is important to follow standard laboratory safety procedures. Avoid inhalation, and contact with eyes and skin.[8] Use personal protective equipment and ensure adequate ventilation.[8] In case of contact, flush the affected area with large amounts of water.[8] A safety data sheet (SDS) is available for the disodium salt, which provides more detailed safety information.[8]
Troubleshooting Guide
Issue: Difficulty dissolving this compound in an aqueous solvent.
-
Solution 1: Use sonication. As indicated by suppliers, sonication can aid in the dissolution of this compound in water.[3][4]
-
Solution 2: Consider the salt form. The disodium salt of this compound has a higher reported solubility in water compared to the free form.[3][4]
-
Solution 3: Prepare fresh solutions. It is recommended to prepare fresh solutions and use them promptly.[3]
Issue: Concerns about the stability of the prepared this compound solution.
-
Solution 1: Aliquot and store properly. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
-
Solution 2: Store under nitrogen. For optimal stability, especially for solutions, storing under a nitrogen atmosphere is recommended.[3]
-
Solution 3: Use sterile filtration for aqueous solutions. If you prepare a stock solution in water, it is advised to filter and sterilize it with a 0.22 μm filter before use.[3][4]
Quantitative Data Summary
Storage Conditions and Stability
| Form | Condition | Duration | Reference |
| Solid | -20°C (long-term) | Months to years | [2] |
| 0-4°C (short-term) | Days to weeks | [2] | |
| In Solvent | -80°C | 6 months | [3][4] |
| -20°C | 1 month | [3][4] |
Solubility
| Compound Form | Solvent | Solubility | Notes | Reference |
| This compound Disodium | DMSO | ≥ 100 mg/mL (135.78 mM) | Hygroscopic DMSO can impact solubility; use newly opened DMSO. | [3] |
| H₂O | 56.67 mg/mL (76.95 mM) | Requires sonication. | [3] | |
| PBS | 50 mg/mL (67.89 mM) | Requires sonication. | [3] | |
| This compound (Free Form) | H₂O | 15 mg/mL (21.66 mM) | Requires sonication. | [4][6] |
Experimental Protocols & Workflows
This compound as a STING Agonist in Cancer Immunotherapy
This compound is a potent agonist of the stimulator of interferon genes (STING) pathway.[7][9] Activation of STING in immune cells, particularly dendritic cells, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, enhances the priming of cytotoxic T cells against tumor antigens, leading to an anti-tumor immune response.[2] In preclinical models, intratumoral injection of this compound has demonstrated robust systemic anti-tumor efficacy.[7][9]
General Workflow for In Vitro Cell-Based Assays
Caption: A generalized workflow for in vitro experiments using this compound.
Logical Troubleshooting Flow for this compound Handling
Caption: A troubleshooting guide for common issues in handling this compound.
Simplified STING Signaling Pathway Activated by this compound
Caption: The signaling cascade initiated by this compound binding to STING.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in IACS-8803 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in in vitro assays involving the potent STING agonist, IACS-8803.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Its mechanism of action involves the direct binding to and activation of STING, which triggers a downstream signaling cascade. This cascade results in the phosphorylation of STING itself, followed by the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[3] Activated IRF3 then translocates to the nucleus, leading to the transcription and secretion of type I interferons, such as interferon-beta (IFN-β), and other pro-inflammatory cytokines.[3][4] This process ultimately stimulates an anti-tumor immune response.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in water and DMSO.[1] For stock solutions, it is recommended to dissolve the compound in sterile water or DMSO.[1][5] The free form of this compound can be prone to instability, and for enhanced stability, the disodium (B8443419) or diammonium salt forms are also available.[1][6]
-
Storage of Solid Compound: Store at -20°C in a sealed container, away from moisture.[1]
-
Stock Solution Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] When preparing aqueous stock solutions, it is advisable to filter-sterilize through a 0.22 µm filter before use.[1][6]
Q3: What are the key in vitro assays to measure this compound activity?
A3: The primary in vitro assays to quantify the activity of this compound focus on measuring the activation of the STING pathway and its downstream effects. These include:
-
Interferon-β (IFN-β) ELISA: Measures the amount of secreted IFN-β in the cell culture supernatant, a key cytokine produced upon STING activation.
-
NF-κB and ISRE Reporter Assays: Utilizes cell lines engineered with a luciferase or other reporter gene under the control of an NF-κB or an Interferon-Stimulated Response Element (ISRE) promoter. Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.[4]
-
Western Blotting: Detects the phosphorylation of key signaling proteins in the STING pathway, such as STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser396), providing direct evidence of pathway activation.[7]
Q4: Why am I observing high variability between my replicate wells?
A4: High variability in cell-based assays can stem from several sources. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of this compound or other reagents.
-
Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for experimental samples.
-
Cell Health and Confluency: Use cells that are in a consistent growth phase and within a narrow passage number range. Ensure that the cell confluency is consistent across all wells at the time of the assay.
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation (e.g., low IFN-β secretion, weak reporter signal)
| Possible Cause | Troubleshooting & Optimization |
| This compound Concentration is Suboptimal | Perform a dose-response curve to determine the optimal concentration (EC50) for your specific cell line. A typical starting range can be from 0.1 µg/mL to 50 µg/mL.[4] |
| Inefficient Cellular Uptake | For some cell lines, the negatively charged this compound may not efficiently cross the cell membrane. Consider using a transfection reagent to facilitate delivery into the cytoplasm. |
| This compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[1][6] |
| Low STING Expression in Cell Line | Verify the expression level of STING protein in your cell line using Western blot. If expression is low, consider using a cell line known to have a robust STING pathway, such as THP-1 monocytes.[8] |
| Defective Downstream Signaling Components | Ensure that downstream signaling proteins like TBK1 and IRF3 are present and functional in your cell line. |
| Incorrect Assay Timing | The kinetics of STING activation can vary between cell lines. Perform a time-course experiment to determine the optimal incubation time for maximal signal. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting & Optimization |
| Contamination of Cell Culture | Regularly check cell cultures for microbial contamination. Use fresh, sterile reagents and maintain aseptic techniques. |
| Constitutive Activation of the STING Pathway | Some cell lines may have a high basal level of STING pathway activation. Ensure that your unstimulated control wells are handled identically to your treated wells. |
| Autofluorescence/Autoluminescence of this compound | Run a control with this compound in cell-free media to check for any intrinsic signal in your assay system. |
| Issues with Assay Reagents | Prepare fresh assay buffers and reagents for each experiment. Ensure that reagents are stored correctly and have not expired. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting & Optimization |
| Variability in Cell Culture Conditions | Standardize cell culture procedures, including media composition, passage number, and seeding density. Use cells from a similar passage number for all experiments. |
| Batch-to-Batch Variability of this compound | If using different batches of this compound, perform a quality control check to ensure consistent potency. |
| Inconsistent Incubation Times | Use a timer to ensure precise and consistent incubation times for all steps of the assay across different experiments. |
| Instrument Variability | Ensure that the plate reader or other instruments are properly calibrated and maintained. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in different cell lines. Note that EC50 values can vary depending on the specific assay conditions and cell line used.
| Cell Line | Assay Type | Parameter | Reported Value (µg/mL) |
| Mouse Reporter Cells (e.g., 293) | STING Activation | EC50 | 0.1 |
| Human Reporter Cells (e.g., THP-1) | STING Activation | EC50 | 0.28 |
Experimental Protocols
IFN-β ELISA Protocol
This protocol outlines the general steps for measuring IFN-β secretion from cells treated with this compound.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Human or mouse IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided IFN-β standards. Use the standard curve to determine the concentration of IFN-β in your samples.
NF-κB/ISRE Reporter Assay Protocol
This protocol describes a general procedure for using a reporter cell line to measure STING activation.
Materials:
-
NF-κB or ISRE reporter cell line (e.g., THP-1 Dual™ reporter cells)
-
Complete cell culture medium
-
This compound
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate at a density recommended for the specific cell line.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a positive control (e.g., TNF-α for NF-κB, or IFN-β for ISRE) and a vehicle-only control.
-
Incubation: Incubate the plate for an optimized duration (e.g., 6-24 hours) at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a CellTiter-Glo® assay). Express the results as fold induction over the vehicle-only control.
Western Blot Protocol for STING Pathway Activation
This protocol provides a general workflow for detecting the phosphorylation of STING, TBK1, and IRF3.
Materials:
-
Target cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with this compound for a predetermined time (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound activates the STING signaling cascade.
Caption: Workflow for assessing this compound in vitro activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: IACS-8803 Dose-Response Curve Optimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing IACS-8803 dose-response experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent synthetic cyclic dinucleotide (CDN) that acts as a STING (Stimulator of Interferon Genes) agonist.[1] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[2][3] Upon binding to STING, this compound induces a conformational change in the STING protein, leading to its activation and trafficking from the endoplasmic reticulum to the Golgi apparatus.[3][4][5] This initiates a downstream signaling cascade involving the phosphorylation of TBK1 (TANK-binding kinase 1) and IRF3 (Interferon Regulatory Factor 3), as well as the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4][5][6] Ultimately, this leads to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, which are critical for mounting an anti-tumor immune response.[2][6]
Q2: What are the recommended starting concentrations for an this compound dose-response experiment?
A2: A typical starting range for this compound in cellular assays is between 0.1 µg/mL and 50 µg/mL.[2] However, the optimal concentration can vary significantly depending on the cell type and the experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound?
A3: The free form of this compound can be unstable. It is advisable to use the more stable salt forms, such as this compound disodium (B8443419) or diammonium, which retain the same biological activity.[1] For in vitro experiments, this compound can be reconstituted in sterile water or PBS.[7] For in vivo studies, it can also be prepared in these vehicles.[7] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[1][8] Avoid repeated freeze-thaw cycles.
Q4: Which cell lines are suitable for this compound dose-response studies?
A4: Human monocytic cell lines like THP-1, which have a functional STING pathway, are commonly used.[2][9] Reporter cell lines, such as THP-1-Dual™ cells that express reporter genes under the control of an IRF3-inducible promoter, are particularly useful for quantifying STING activation.[2] Mouse cell lines like J774 (macrophage-like) have also been used.[2] It is important to verify STING expression in your chosen cell line before starting experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Potential Cause | Recommended Solution |
| No or low STING activation | Low or absent STING expression in the cell line. | Verify STING expression by Western blot or qPCR. Select a cell line known to have a functional STING pathway (e.g., THP-1). |
| Inefficient delivery of this compound into the cytoplasm. | For cell lines with low uptake, consider using a transfection reagent to facilitate cytosolic delivery. | |
| Degradation of this compound. | Use a stable salt form (disodium or diammonium salt). Prepare fresh solutions for each experiment and minimize freeze-thaw cycles. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the compound at each concentration to add to replicate wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media/PBS to maintain humidity. | |
| Unexpected dose-response curve shape (e.g., bell-shaped) | Cellular toxicity at high concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to assess cytotoxicity. |
| Negative feedback regulation of the STING pathway. | High levels of STING activation can sometimes trigger feedback mechanisms that downregulate the pathway. Analyze earlier time points if possible. | |
| Low signal-to-noise ratio in reporter assays | Suboptimal assay conditions. | Optimize incubation time with this compound and the reporter substrate. Ensure the use of a sensitive and properly calibrated plate reader. |
| Low reporter gene expression. | Ensure the reporter construct is appropriate for measuring STING activation (e.g., ISRE-luciferase). |
Experimental Protocols
In Vitro Dose-Response Assay using a THP-1 Reporter Cell Line
This protocol describes a method for determining the dose-response of this compound in THP-1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an ISG54 promoter inducible by IRF3.
Materials:
-
This compound (stable salt form)
-
THP-1-Dual™ Cells (InvivoGen)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile, 96-well flat-bottom plates (white, for luminescence)
-
Luciferase detection reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture THP-1-Dual™ cells according to the manufacturer's instructions.
-
On the day of the experiment, harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete medium.
-
Seed 1 x 10^5 cells (100 µL) into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve a range of concentrations (e.g., 0.01 µg/mL to 100 µg/mL). Prepare a vehicle control (medium with the same final concentration of the solvent used for the stock solution).
-
Add 100 µL of each this compound dilution or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 20-24 hours.[2]
-
-
Data Acquisition:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add the luciferase detection reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by setting the vehicle control as 0% activation and the maximum response as 100% activation.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.
-
Quantitative Data Summary
The following table summarizes reported EC50 values for this compound in different cellular systems. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Assay Readout | Reported EC50 | Reference |
| Mouse Reporter Cells | STING Activation | 0.1 µg/mL | [9] |
| Human THP-1 Reporter Cells | STING Activation | 0.28 µg/mL | [9] |
| Human and Mouse Cells | STING Activation | 2 µg/mL | [9] |
| THP-1 Dual Cells | IRF3 Activation | ~3.03 µg/mL (for ADU-S100, a benchmark STING agonist) | [10] |
Visualizations
This compound Mechanism of Action: The STING Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to STING.
Experimental Workflow for this compound Dose-Response Assay
Caption: Step-by-step workflow for an in vitro dose-response experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of STING Agonists in Cancer Research: IACS-8803 vs. ADU-S100
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can trigger a potent innate immune response, leading to the priming of tumor-specific T cells and the establishment of anti-tumor immunity. This guide provides an objective comparison of two key STING agonists, IACS-8803 and ADU-S100, summarizing their performance based on available preclinical and clinical data.
Mechanism of Action: Activating the STING Pathway
Both this compound and ADU-S100 are cyclic dinucleotide (CDN) analogs designed to activate the STING pathway.[1] STING is an endoplasmic reticulum-resident protein that functions as a cytosolic DNA sensor.[1] Upon binding of a CDN, STING translocates to the Golgi apparatus, leading to the activation of TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[2] TBK1 phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β).[2] Simultaneously, IKK activation leads to the nuclear translocation of NF-κB, which promotes the expression of pro-inflammatory cytokines.[1] This cascade of events results in the maturation of dendritic cells (DCs), enhanced antigen presentation, and the subsequent activation of tumor-specific CD8+ T cells, leading to a systemic anti-tumor immune response.[3]
In Vitro Potency: this compound Demonstrates Superior Activity
In vitro studies are crucial for determining the intrinsic potency of STING agonists. The activation of the STING pathway is often measured by the induction of downstream signaling molecules like IFN-β.
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | Mouse Cells (293 reporter) | STING Activation | 0.1 µg/mL | [4] |
| This compound | Human Cells (THP-1 reporter) | STING Activation | 0.28 µg/mL | [4] |
| ADU-S100 | Human Cells (THP-1 Dual) | IRF3-mediated Luciferase | 3.03 µg/mL | [5] |
| ADU-S100 | Human Cells (THP-1 Dual) | NF-κB-mediated SEAP | 4.85 µg/mL | [5] |
Table 1: In Vitro Potency of this compound and ADU-S100.
As shown in Table 1, this compound exhibits significantly lower EC50 values for STING activation in both mouse and human cell lines compared to ADU-S100, indicating higher potency in vitro.[4][5] One study reported that the EC50 of this compound was 12–175 times lower than other clinical benchmark compounds.[4]
Preclinical In Vivo Efficacy: this compound Shows Enhanced Systemic Anti-Tumor Effects
The ultimate goal of a STING agonist is to induce a robust anti-tumor immune response in vivo. Both this compound and ADU-S100 have been evaluated in various preclinical cancer models.
B16 Melanoma Model
A key preclinical model for evaluating cancer immunotherapies is the B16 murine melanoma model. A bilateral tumor model, where tumors are implanted on both flanks of the mouse and only one is treated, is often used to assess systemic (abscopal) anti-tumor effects.
| Compound | Model | Treatment | Outcome on Injected Tumor | Outcome on Distal (Uninjected) Tumor | Cured Mice | Reference |
| This compound | Bilateral B16-OVA | 10 µg, intratumoral (days 6, 9, 12) | Comparable to ADU-S100 | Superior regression compared to ADU-S100 | Higher number compared to benchmarks | [5] |
| ADU-S100 | Bilateral B16-OVA | 10 µg, intratumoral (days 6, 9, 12) | Antitumor activity observed | Less significant regression | Lower number compared to this compound | [5] |
Table 2: Preclinical Efficacy in the B16 Melanoma Model.
In a head-to-head comparison in the B16-OVA melanoma model, this compound demonstrated a superior systemic anti-tumor response compared to ADU-S100.[5] While both compounds showed comparable activity on the injected tumor, this compound led to a more significant regression of the untreated tumor on the contralateral flank, suggesting a more potent systemic immune response.[5] This resulted in a higher number of mice being cured of both tumors.[5]
Glioblastoma Models
Glioblastoma is an aggressive brain tumor with a poor prognosis, often referred to as an immunologically "cold" tumor.
| Compound | Model | Treatment | Key Findings | Reference |
| This compound | QPP8 (immune checkpoint blockade-resistant) | 5 µg, intracranial | 100% of mice cured; increased CD8+ T and NK cell infiltration; reprogrammed microglia | [6][7] |
| This compound | GL261 (immunogenic) | 5 µg, intracranial | Significantly improved survival rates | [8] |
| ADU-S100 | GL261 and CT-2A | Intracranial implants | Significant increase in survival in both models; long-term survival with immune memory in GL261 | [1][9] |
Table 3: Preclinical Efficacy in Glioblastoma Models.
This compound has shown remarkable efficacy in preclinical glioblastoma models. In the immune checkpoint blockade-resistant QPP8 model, treatment with this compound resulted in 100% of mice being cured.[6][7] This was associated with increased infiltration of CD8+ T cells and NK cells, and a reprogramming of immunosuppressive microglia to a pro-inflammatory phenotype.[6] In the more immunogenic GL261 model, this compound also significantly improved survival.[8] ADU-S100 has also been evaluated in glioblastoma models, where intracranial implants led to a significant increase in survival.[1][9]
References
- 1. STING activation promotes robust immune response and NK cell-mediated tumor regression in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 9. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
IACS-8803 Demonstrates Potent In Vivo Efficacy, Outperforming Key Comparators in Preclinical Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that IACS-8803, a potent STING (Stimulator of Interferon Genes) agonist, exhibits significant in vivo anti-tumor efficacy, often superior to other STING agonists and presenting a promising immunotherapeutic strategy. This comparison guide provides an objective overview of this compound's performance against alternative therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound has consistently demonstrated robust systemic anti-tumor responses in various murine cancer models, most notably in melanoma and glioblastoma. Its efficacy is attributed to its potent activation of the STING pathway, leading to a powerful innate immune response against tumors. Head-to-head studies indicate that this compound surpasses the first-generation STING agonist ADU-S100 (also known as MIW815) in eliciting systemic anti-tumor immunity. When compared to metabolic inhibitors such as the glutaminase (B10826351) inhibitor CB-839 and the fatty acid synthase (FASN) inhibitor TVB-2640, this compound offers a distinct mechanism of action, leveraging the immune system to fight cancer, which has shown remarkable effectiveness in immunologically "cold" tumors.
Comparative In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of this compound's efficacy against other STING agonists and metabolic inhibitors.
Table 1: Head-to-Head Comparison of STING Agonists in B16 Murine Melanoma Model
| Compound | Dose & Schedule | Tumor Model | Key Efficacy Outcomes | Citation(s) |
| This compound | 10 µg, intratumoral, days 6, 9, 12 | Bilateral B16-OVA | Superior regression of untreated contralateral tumors compared to benchmarks. Higher number of mice cured of both tumors. | [1][2] |
| IACS-8779 | 10 µg, intratumoral, days 6, 9, 12 | Bilateral B16-OVA | Superior regression of untreated contralateral tumors compared to benchmarks. Higher number of mice cured of both tumors. | [1] |
| ADU-S100 | 10 µg, intratumoral, days 6, 9, 12 | Bilateral B16-OVA | Less effective in regressing the untreated contralateral tumor compared to this compound and IACS-8779. | [1][2] |
| 2',3'-cGAMP | 10 µg, intratumoral, days 6, 9, 12 | Bilateral B16-OVA | Less effective in regressing the untreated contralateral tumor compared to this compound and IACS-8779. | [1] |
Table 2: Efficacy of this compound in Glioblastoma Models
| Compound | Dose & Schedule | Tumor Model | Key Efficacy Outcomes | Citation(s) |
| This compound | 5 µg, intracranial | GL261 (immunogenic) | Significantly improved survival rates. | [3] |
| This compound | 5 µg, intracranial | QPP4 & QPP8 (poorly immunogenic, checkpoint resistant) | 56% to 100% of animals tumor-free. | [3] |
| This compound | Not specified | U87 (epigenetically silenced) | Significantly extended animal survival. | [3] |
Table 3: In Vivo Efficacy of Alternative Metabolic Inhibitors
| Compound | Dose & Schedule | Tumor Model | Key Efficacy Outcomes | Citation(s) |
| CB-839 | 200 mg/kg, oral, twice daily | Triple-Negative Breast Cancer (patient-derived xenograft) | 61% tumor growth inhibition as a single agent. | [4][5][6] |
| CB-839 | Not specified | Melanoma (immune-competent mouse model) | Improved anti-tumor activity of adoptive T cell therapy and checkpoint inhibitors. | [7][8][9][10][11] |
| TVB-2640 | Not specified | Colorectal Cancer (patient-derived xenografts) | Modest reduction in tumor growth. | [12] |
Signaling Pathway and Experimental Workflow
The efficacy of this compound is rooted in its ability to potently activate the STING signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: this compound mediated STING pathway activation.
Caption: A typical workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
B16 Murine Melanoma Model for STING Agonist Evaluation
-
Animal Model: 6-8 week old female C57BL/6 mice are typically used.[13]
-
Tumor Cell Line: B16-OVA or B16-F10 melanoma cells.
-
Tumor Implantation: 1 x 10⁵ to 3 x 10⁵ tumor cells are injected subcutaneously into the flank of each mouse.[1][13] For bilateral tumor models, injections are made on both flanks.[1]
-
Treatment: When tumors reach an average volume of 50-100 mm³, mice are randomized into treatment groups.[5] STING agonists (e.g., this compound, ADU-S100) are administered via intratumoral injection at a specified dose (e.g., 10 µg) and schedule (e.g., on days 6, 9, and 12 post-implantation).[1][2]
-
Efficacy Assessment: Tumor volume is measured every 2-3 days using calipers.[5] Survival is monitored, and mice are euthanized when tumors reach a predetermined size or if they show signs of distress.[14] For bilateral models, the effect on the untreated contralateral tumor is a key measure of systemic immunity.[1]
Glioblastoma Orthotopic Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) for human cell lines (e.g., U87) or immunocompetent mice for murine glioma cell lines (e.g., GL261).
-
Tumor Cell Line: U87, GL261, QPP4, or QPP8 glioblastoma cells.[3]
-
Tumor Implantation: Stereotactic intracranial injection of tumor cells into the brain of anesthetized mice.
-
Treatment: this compound is administered intracranially at a specified dose (e.g., 5 µg).[3]
-
Efficacy Assessment: Animal survival is the primary endpoint. Neurological symptoms and body weight are monitored regularly.
Triple-Negative Breast Cancer (TNBC) Xenograft Model for CB-839 Evaluation
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Model: Patient-derived TNBC xenografts or TNBC cell lines (e.g., HCC-1806).[4][5][6]
-
Tumor Implantation: Subcutaneous implantation of tumor fragments or injection of a cell suspension.
-
Treatment: Once tumors are established, mice are treated with CB-839, typically administered orally (e.g., 200 mg/kg, twice daily).[4][5][6]
-
Efficacy Assessment: Tumor growth is monitored with caliper measurements. At the end of the study, tumors can be excised and weighed.
Solid Tumor Xenograft Model for TVB-2640 Evaluation
-
Animal Model: Immunocompromised mice.
-
Tumor Cell Line: Various solid tumor cell lines, such as colorectal cancer lines.
-
Tumor Implantation: Subcutaneous injection of tumor cells.
-
Treatment: Oral administration of TVB-2640.
-
Efficacy Assessment: Tumor volume is measured regularly to assess tumor growth inhibition.
Conclusion
The available in vivo data strongly support the potent anti-tumor efficacy of this compound, particularly its ability to induce a systemic immune response that can target distant tumors. Its performance in head-to-head comparisons with other STING agonists in the B16 melanoma model is noteworthy. While direct comparative data against metabolic inhibitors in the same tumor models are limited, this compound's distinct immunotherapeutic mechanism of action presents a compelling alternative, especially for tumors that are less responsive to therapies targeting cellular metabolism. Further studies in a broader range of tumor models will continue to delineate the full potential of this compound in the landscape of cancer therapy.
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer [en-cancer.fr]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
IACS-8803 and Checkpoint Inhibitors: A Synergistic Approach to Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, primarily through its ability to bridge innate and adaptive immunity. IACS-8803, a potent synthetic cyclic dinucleotide (CDN) STING agonist, has demonstrated significant anti-tumor efficacy in preclinical models. This guide provides a comprehensive comparison of this compound's performance, both as a monotherapy and in combination with checkpoint inhibitors, against other STING agonists, supported by experimental data.
Mechanism of Action: this compound and Checkpoint Inhibitor Synergy
This compound activates the STING pathway, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and primes cytotoxic T lymphocytes (CTLs) against tumor antigens. Checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the inhibitory signals that prevent T cells from attacking cancer cells. The synergy between this compound and checkpoint inhibitors stems from a two-pronged attack: this compound increases the infiltration of activated T cells into the tumor microenvironment (the "hotting up" of "cold" tumors), while checkpoint inhibitors unleash the full cytotoxic potential of these T cells.
Caption: Signaling pathway of this compound and checkpoint inhibitor synergy.
Comparative Efficacy of this compound
Preclinical studies have consistently shown this compound to be a highly potent STING agonist, outperforming the clinical benchmark, ADU-S100.
In Vitro Potency
| Compound | Cell Line | Assay | Result |
| This compound | THP-1 (Human) | IFN-β Reporter | Superior activity compared to 2',3'-RR-S2-CDA (ADU-S100)[1] |
| This compound | 293T (Human) | STING Activation | EC50 of 2µg/ml for human and mouse STING[2] |
| ADU-S100 | THP-1 (Human) | IFN-β Reporter | Benchmark for comparison[1] |
In Vivo Antitumor Activity: Monotherapy vs. Combination
B16 Melanoma Model
| Treatment Group | Dosing & Administration | Key Findings |
| This compound | 10 µg, intratumoral (i.t.), days 6, 9, 12 | Superior regression of untreated contralateral tumors compared to benchmarks.[1] Higher number of mice cured of both tumors.[1] |
| This compound + anti-PD-L1/PD-L2 | This compound: 10 µg, i.t., twice. anti-PD-L1/L2: 10 mg/kg, twice weekly for 3 weeks | 70% overall survival in B16F10-PDL2 model, compared to ≤10% in monotherapy groups.[2] |
| ADU-S100 | 10 µg, i.t., days 6, 9, 12 | Less effective at regressing untreated contralateral tumors compared to this compound.[1] |
Glioblastoma (GBM) Models
| Treatment Group | Dosing & Administration | Key Findings |
| This compound | 5 µg, intracranial | Significantly improved survival in the immunogenic GL261 model.[3] In checkpoint blockade-resistant QPP8 model, 100% of mice were cured .[4] |
| This compound + anti-PD-1 | Not specified | Enhanced survival in an immune checkpoint blockade-responsive glioma model.[4][5] |
Pancreatic Ductal Adenocarcinoma (PDAC) Model
| Treatment Group | Dosing & Administration | Key Findings |
| This compound + anti-PD-1 or anti-CTLA-4 | This compound: intrapancreatic. Checkpoint inhibitors: IP injection. | Significantly prolonged survival in a highly refractory orthotopic PDAC model.[6] Unmasked sensitivity to checkpoint blockade.[6] |
Experimental Protocols
B16 Melanoma Bilateral Tumor Model
-
Cell Line: B16-OVA melanoma cells.
-
Animals: C57BL/6 mice.
-
Tumor Implantation: 1x10^5 B16-OVA cells implanted subcutaneously and bilaterally on the flanks of mice.
-
Treatment:
-
This compound and competitor compounds (e.g., ADU-S100) were administered via intratumoral injection into the tumor on one flank only.
-
A typical dosing schedule was 10 µg of the compound on days 6, 9, and 12 post-implantation.[1]
-
-
Endpoint: Tumor growth was monitored on both the injected and contralateral, untreated flank to assess local and systemic anti-tumor immunity. Survival was also monitored.
Caption: Workflow for the bilateral B16 melanoma tumor model.
Orthotopic Glioblastoma Model
-
Cell Lines: GL261 (immunogenic), QPP4, and QPP8 (poorly immunogenic and checkpoint blockade-resistant) glioma cells.
-
Animals: C57BL/6J mice.
-
Tumor Implantation: Intracranial implantation of glioma cells.
-
Treatment:
-
This compound was administered intracranially at doses of 5 µg.[3]
-
For combination studies, anti-PD-1 antibodies were administered systemically.
-
-
Endpoint: Median survival was the primary endpoint. Immune cell infiltration in the tumor microenvironment was analyzed by flow cytometry.
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent STING agonist with superior anti-tumor activity compared to the clinical benchmark ADU-S100.[1] Its ability to induce a robust systemic immune response makes it a promising candidate for combination therapy with checkpoint inhibitors. The synergy observed in multiple, aggressive tumor models, including those resistant to checkpoint blockade alone, highlights the potential of this combination to overcome immunotherapy resistance and improve patient outcomes. Further clinical investigation of this compound, both as a monotherapy and in combination with checkpoint inhibitors, is warranted.
References
- 1. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STING Agonists in Melanoma
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, particularly for tumors like melanoma that can be immunologically "cold." STING agonists aim to turn these "cold" tumors "hot" by initiating a potent innate immune response, leading to the recruitment and activation of cytotoxic T cells.[1] This guide provides a head-to-head comparison of key STING agonists that have shown promise in preclinical and clinical studies for melanoma, supported by available experimental data.
The STING Signaling Pathway: A Visual Guide
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA.[2] Upon activation, it triggers a cascade of signaling events culminating in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, bridges the innate and adaptive immune systems to mount an anti-tumor response.[3]
Caption: The cGAS-STING signaling pathway and its role in anti-tumor immunity.
Comparative Performance of STING Agonists in Melanoma Models
While direct head-to-head clinical trials are limited, preclinical data provides valuable insights into the comparative efficacy of different STING agonists. The following tables summarize available data from murine melanoma models, primarily the B16-F10 model.
Table 1: Monotherapy Anti-Tumor Efficacy
| STING Agonist | Class | Melanoma Model | Key Findings | Citation(s) |
| ADU-S100 (MIW815) | Cyclic Dinucleotide (CDN) | B16-F10 | Intratumoral injection leads to tumor regression. | [3][4] |
| diABZI | Non-CDN | B16-F10 | Intravenous administration significantly inhibits tumor growth and improves survival. | [5] |
| BMS-986301 | CDN | Not specified, but potent in various murine models | Showed >90% complete regression in injected and non-injected tumors, compared to 13% with ADU-S100 in CT26 and MC38 models. | [6] |
| SNX281 | Non-CDN | B16-F10 | Systemic (intravenous) administration leads to complete and durable tumor regression. | [7][8] |
Table 2: Combination Therapy Anti-Tumor Efficacy (with Anti-PD-1)
| STING Agonist | Class | Melanoma Model | Key Findings | Citation(s) |
| ADU-S100 (MIW815) | CDN | B16-F10 | Synergistic anti-tumor activity and improved survival when combined with immune checkpoint inhibitors. | [9] |
| MK-1454 | CDN | Advanced Solid Tumors (Clinical) | In a Phase 1 trial, combination with pembrolizumab (B1139204) resulted in a 24% overall response rate, with an 83% median reduction in tumor size. | [6] |
| SNX281 | Non-CDN | B16-F10 | Combination with anti-PD-1 resulted in robust anti-tumor activity and significant survival benefit in models resistant to checkpoint therapy alone. | [7] |
Table 3: Immunological Effects in the Tumor Microenvironment (TME)
| STING Agonist | Class | Melanoma Model | Key Immunological Effects | Citation(s) |
| ADU-S100 (MIW815) | CDN | B16-F10 | Induces tumor-specific CD8+ T cells; increases infiltration of CD8+ T cells and CD11c+ dendritic cells. | [6][10] |
| diABZI | Non-CDN | B16-F10 | Significantly higher infiltration of CD3+ and CD8+ T cells within tumors; increased granzyme B expression in CD8+ T cells. | [5] |
| SNX281 | Non-CDN | CT26 (Colon) | Induces immune memory and resistance to tumor re-challenge; maximal tumor control is dependent on CD8+ T cells. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate STING agonist efficacy in melanoma models.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines the general workflow for assessing the anti-tumor activity of a STING agonist in a B16-F10 melanoma mouse model.
Caption: Workflow for in vivo evaluation of STING agonists.
1. Cell Culture and Implantation:
-
Culture B16-F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells and resuspend in sterile PBS at a concentration of 1x10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1x10^5 cells) into the flank of C57BL/6 mice.[11]
2. Treatment Administration:
-
Allow tumors to reach a predetermined size (e.g., 50-100 mm³).
-
Administer the STING agonist via the desired route (intratumoral or systemic, e.g., intravenous). Dosing and schedule will be specific to the agonist being tested. For example, ADU-S100 has been administered intratumorally at 5 µg per mouse.[10]
3. Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., 0.5 x length x width²).[11]
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth inhibition or complete regression. Survival studies may also be conducted.
Flow Cytometry Analysis of Immune Cell Infiltration
This protocol provides a method for quantifying immune cell populations within the tumor microenvironment.
1. Tumor Digestion and Single-Cell Suspension:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue in a buffer containing collagenase and DNase at 37°C.[12]
-
Neutralize the enzymes and filter the suspension through a 70 µm cell strainer.[12]
-
Wash and resuspend the cells to obtain a single-cell suspension.[12]
2. Antibody Staining:
-
Count viable cells and aliquot for staining.
-
Block Fc receptors to prevent non-specific antibody binding.[10][12]
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD11c).
-
For intracellular markers (e.g., FoxP3, Granzyme B), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.[5]
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations.[10]
Cytokine Quantification by ELISA
This protocol is for measuring the levels of key cytokines (e.g., IFN-β, TNF-α) in cell culture supernatants or serum, which are indicative of STING pathway activation.
1. Sample Collection:
-
For in vitro studies, collect supernatant from cell cultures treated with the STING agonist.
-
For in vivo studies, collect blood via cardiac puncture or tail vein bleeding and process to obtain serum.
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[13]
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.[14]
-
Wash the plate and add a biotinylated detection antibody.[14]
-
Incubate, wash, and then add a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.[14]
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).[14]
-
Calculate cytokine concentrations based on the standard curve.[13]
Conclusion
The landscape of STING agonists for melanoma therapy is rapidly evolving. While first-generation cyclic dinucleotides like ADU-S100 have demonstrated proof-of-concept, newer generation CDNs (e.g., BMS-986301) and non-CDN small molecules (e.g., diABZI, SNX281) are showing enhanced potency and the potential for systemic administration.[5][6][8] The choice of a STING agonist for further development will depend on a variety of factors including its potency, pharmacokinetic properties, and route of administration. The experimental protocols provided here offer a framework for the continued comparative evaluation of these promising therapeutic agents.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 5. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of SNX281 for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 9. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. benchchem.com [benchchem.com]
IACS-8803: A Potent STING Agonist Outpacing Other cGAMP Analogs in Preclinical Models
For Immediate Release: December 9, 2025
HOUSTON – Preclinical data demonstrates that IACS-8803, a novel cyclic dinucleotide (CDN) analog, is a highly potent activator of the STING (Stimulator of Interferon Genes) pathway, exhibiting superior anti-tumor efficacy compared to other cGAMP analogs, including the benchmark compound ADU-S100. This comparison guide provides an objective evaluation of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals in the field of immuno-oncology.
The STING pathway is a critical component of the innate immune system that, when activated, can drive a robust anti-tumor response. This compound has been engineered to overcome some of the limitations of earlier STING agonists, demonstrating enhanced potency and a promising preclinical profile.
Comparative Potency of STING Agonists
Quantitative analysis from in vitro studies highlights the superior potency of this compound in activating the STING pathway. The half-maximal effective concentration (EC50) of this compound is significantly lower than that of other cGAMP analogs, indicating that a lower concentration of the compound is required to achieve a potent therapeutic effect.
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | Human (THP-1 reporter cells) | STING Activation | 0.28 µg/mL | [1] |
| This compound | Mouse (293 reporter cells) | STING Activation | 0.1 µg/mL | [1] |
| ADU-S100 | Human (THP-1 Dual cells) | IRF3 Pathway Activation | Not explicitly stated, but this compound is 12-175x more potent | [1][2] |
| 2',3'-cGAMP | Human (THP-1 cells) | IRF3 Pathway Activation | ~50 µM (with Lipofectamine) | [3] |
| diABZI | Human (THP-1 cells) | STING Activation | ~3.1 µM | [3] |
| SR-717 | Human (ISG-THP1 cells) | STING Activation | 2.1 µM | [2] |
Note: EC50 values can vary depending on the specific assay conditions, cell lines, and delivery methods used. The data presented here are for comparative purposes and are collated from multiple sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro STING Activation Assay (IFN-β Luciferase Reporter Assay)
This assay quantifies the ability of a STING agonist to induce the expression of a luciferase reporter gene under the control of the interferon-beta (IFN-β) promoter, a direct downstream target of STING activation.
Materials:
-
THP-1 Dual™ reporter cells (or other suitable reporter cell line)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
This compound and other cGAMP analogs
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of approximately 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other STING agonists in complete cell culture medium.
-
Cell Treatment: Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known STING agonist).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model to determine the EC50 value for each compound.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a general framework for assessing the anti-tumor activity of STING agonists in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma)
-
This compound and other cGAMP analogs formulated for in vivo administration
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Compound Administration: Administer this compound or other STING agonists via the desired route (e.g., intratumoral, intravenous, or subcutaneous injection) at the specified dose and schedule.[4] A typical dosing schedule might be on days 6, 9, and 12 post-tumor implantation.[4]
-
Tumor Growth and Survival Monitoring: Continue to monitor tumor growth and the overall health of the mice. Record survival data.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze survival data using Kaplan-Meier curves and appropriate statistical tests.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING agonist potency.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for evaluating STING agonist potency.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Rationale for Combining IACS-8803 with Radiotherapy: A Comparative Guide
Absence of direct preclinical data for the combination of IACS-8803 and radiotherapy necessitates a review based on the established mechanisms of each modality and the demonstrated synergy of other STING agonists with radiation. This guide provides a comparative analysis of their individual preclinical performance and outlines the scientific basis for their potential synergistic use in cancer therapy.
This compound is a potent cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Activation of STING in immune cells within the tumor microenvironment triggers a cascade of events leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[2][4] This, in turn, promotes the recruitment and activation of cytotoxic T-cells, which are essential for anti-tumor immunity.[3][4] Preclinical studies of this compound as a monotherapy have demonstrated robust systemic anti-tumor effects in various cancer models, including melanoma and glioblastoma.[4][5][6][7]
Radiotherapy, a cornerstone of cancer treatment, induces tumor cell death primarily through the generation of DNA damage. Beyond its direct cytotoxic effects, radiation can also modulate the tumor microenvironment to make it more susceptible to immunotherapy. Emerging preclinical evidence suggests that radiotherapy can induce a local inflammatory response, increase the presentation of tumor antigens, and potentially enhance the infiltration of immune cells into the tumor.
The combination of STING agonists with radiotherapy is an area of active investigation. The rationale for this combination lies in the potential for radiotherapy to release tumor-derived DNA into the cytoplasm, which can then be sensed by the cGAS-STING pathway, initiating an anti-tumor immune response. The addition of an exogenous STING agonist like this compound could further amplify this radiation-induced immune activation, leading to a more robust and durable anti-tumor effect. While direct data for this compound is not available, studies with other glycolysis inhibitors have shown promise in sensitizing cancer cells to radiation.[8][9][10][11]
This compound Monotherapy Preclinical Data
| Model | Cancer Type | Key Findings | Reference |
| B16 Murine Model | Melanoma | Superior systemic anti-tumor response compared to benchmark STING agonists. Achieved regression of untreated contralateral tumors, indicating a significant systemic immune response. | [2][4] |
| QPP8 Glioblastoma Model | Glioblastoma | Increased median survival with 100% of mice cured in an immune checkpoint blockade-resistant model. | [5][7] |
| GL261 Glioblastoma Model | Glioblastoma | Significantly improved survival rates with intracranial administration. | [6] |
| Humanized Glioma Mouse Model | Glioblastoma | Maintained therapeutic activity even when tumor cell STING was silenced, highlighting the importance of host myeloid cell activation. | [7] |
Radiotherapy Effects Supporting Combination with a STING Agonist
| Effect of Radiotherapy | Mechanism | Potential Synergy with this compound |
| Induction of Immunogenic Cell Death | Release of damage-associated molecular patterns (DAMPs), including cytosolic DNA. | Radiotherapy-released DNA can activate the cGAS-STING pathway, which can be further amplified by this compound. |
| Increased Antigen Presentation | Upregulation of major histocompatibility complex (MHC) class I on tumor cells. | Enhanced presentation of tumor antigens for recognition by cytotoxic T-cells primed by this compound-driven inflammation. |
| Enhanced T-Cell Infiltration | Modulation of the tumor microenvironment to be more permissive to immune cell infiltration. | Increased recruitment of activated T-cells to the tumor site, augmenting the anti-tumor immune response initiated by this compound. |
| Abscopal Effect | Induction of a systemic anti-tumor immune response that affects tumors outside the radiation field. | This compound can enhance this systemic response, leading to greater efficacy against metastatic disease. |
Experimental Protocols
While no specific protocol for the combination of this compound and radiotherapy has been published, a hypothetical preclinical study design can be inferred from existing studies on STING agonists and radiotherapy combinations.
Cell Lines and Animal Models: A syngeneic tumor model, such as the B16 melanoma model in C57BL/6 mice, would be appropriate to assess the systemic anti-tumor immune response.[4] Tumor cells would be implanted subcutaneously, and tumors allowed to establish before treatment initiation.
Drug and Radiation Administration:
-
This compound: Based on previous studies, this compound would likely be administered via intratumoral injection at a dose of 10 µg on multiple days post-tumor implantation.[2]
-
Radiotherapy: A localized dose of ionizing radiation would be delivered to the primary tumor. The dose and fractionation schedule would need to be optimized for the specific tumor model.
Outcome Measures:
-
Tumor growth inhibition of both the irradiated primary tumor and a non-irradiated contralateral tumor (to assess abscopal effects).
-
Overall survival of the animals.
-
Immunophenotyping of tumor-infiltrating lymphocytes and splenocytes by flow cytometry to assess the activation status of T-cells, NK cells, and myeloid cells.
-
Cytokine analysis of serum and tumor lysates to measure the levels of type I interferons and other pro-inflammatory cytokines.
Visualizing the Rationale and Workflow
Caption: Proposed synergistic activation of the STING pathway by radiotherapy and this compound.
Caption: Hypothetical preclinical experimental workflow for this compound and radiotherapy combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 7. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic-Modulating Effects of Radiation: Undetectable Yet Deadly—A Review on Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in the study of aerobic glycolytic effects in resistance to radiotherapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
IACS-8803: A Comparative Analysis of a Potent STING Agonist in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
IACS-8803 is a novel and highly potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant promise in preclinical cancer models. Its robust activation of the innate immune system leads to a powerful anti-tumor response. This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic profile of this compound against other notable STING agonists, supported by available experimental data and detailed methodologies.
Executive Summary
This compound distinguishes itself through its superior preclinical anti-tumor efficacy, particularly in generating a systemic immune response even with local intratumoral administration. While specific pharmacokinetic data for this compound remains limited in publicly available literature, likely due to its development focus on direct tumor delivery, its pharmacodynamic profile indicates a more potent and durable activation of the STING pathway compared to the clinical benchmark compound, ADU-S100. This guide synthesizes the available data to offer a clear comparison for research and development purposes.
Pharmacodynamic Profile: this compound and Comparators
The primary mechanism of action for this compound and other STING agonists is the activation of the STING pathway, which leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, ultimately stimulating a T-cell mediated anti-tumor immune response.[1]
dot
Caption: The STING signaling pathway activated by this compound.
Table 1: Comparative In Vitro and In Vivo Pharmacodynamics of STING Agonists
| Parameter | This compound | IACS-8779 | ADU-S100 (MIW815) | MK-1454 |
| Mechanism of Action | Potent synthetic CDN STING agonist | Potent synthetic CDN STING agonist | Synthetic CDN STING agonist | Synthetic CDN STING agonist |
| In Vitro Potency | Superior activation of the STING pathway compared to ADU-S100. | Comparable activation of the STING pathway to this compound. | Clinical benchmark for STING pathway activation. | Potent activation of the STING pathway. |
| In Vivo Efficacy (B16 Melanoma Model) | Superior regression of untreated contralateral tumors, suggesting a significant systemic immune response.[2] | A higher number of mice cured of tumors compared to benchmarks.[2] | Effective in causing regression of pre-existing tumors. | Induces complete tumor regression and enhances anti-PD-1 therapy. |
| In Vivo Efficacy (Glioblastoma Models) | Increased median survival, even in immune checkpoint blockade-resistant models.[3] | Not extensively reported in publicly available literature for glioblastoma. | Not as prominently featured in glioblastoma models in available literature. | Not extensively reported in publicly available literature for glioblastoma. |
Pharmacokinetic Profile: A Focus on Intratumoral Delivery
A significant challenge with early STING agonists has been their rapid systemic clearance and poor cell permeability, necessitating intratumoral administration. While this local delivery can trigger a systemic anti-tumor response, it limits broader clinical application. This compound, with its 2',3'-thiophosphate CDN analog structure, was designed for improved resistance to phosphodiesterase-mediated degradation, which may contribute to enhanced local and systemic effects.
Due to the focus on intratumoral delivery, detailed systemic pharmacokinetic parameters (e.g., half-life, Cmax, AUC) for this compound in preclinical models are not extensively reported in the public domain. The emphasis of published studies has been on the pharmacodynamic outcomes resulting from its potent STING activation.
Table 2: Comparative Pharmacokinetic Parameters of STING Agonists
| Parameter | This compound | ADU-S100 (MIW815) | MK-1454 |
| Administration Route | Intratumoral, Subcutaneous (preclinical) | Intratumoral (clinical) | Intratumoral (clinical) |
| Half-life (t½) | Not reported | ~24 minutes (in human plasma)[4][5][6] | Not reported |
| Cmax | Not reported | Dose-proportional increase in plasma exposure (human) | Not reported |
| AUC | Not reported | Not reported | Not reported |
| Bioavailability | Not applicable for intratumoral route | Not applicable for intratumoral route | Not applicable for intratumoral route |
| Key Structural Feature | 2',3'-thiophosphate CDN analog for improved stability.[2] | Synthetic CDN | Synthetic CDN |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of STING agonists.
References
- 1. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Safety Operating Guide
Safe Disposal of IACS-8803: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of IACS-8803, a potent STING (Stimulator of Interferon Genes) agonist used in immunological and cancer research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound Safety and Handling Profile
According to the Safety Data Sheet (SDS) for this compound disodium, the compound is not classified as a hazardous substance or mixture.[1] However, as a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound to avoid inhalation and contact with eyes and skin.[1] In case of contact, standard first-aid measures should be followed.[1]
Storage and Stability:
For optimal stability, this compound and its salt forms should be stored under specific conditions to prevent degradation. Unused and stock solutions should be managed as valuable research materials until they are designated as waste.
| Form | Storage Temperature (Short Term) | Storage Temperature (Long Term) | Shelf Life (in solvent) | Special Conditions |
| This compound | 0 - 4°C (days to weeks) | -20°C (months to years) | -80°C (6 months), -20°C (1 month) | Dry, dark, sealed from moisture.[2][3] |
| This compound disodium | Not specified | -20°C | -80°C (6 months), -20°C (1 month) | Stored under nitrogen, away from moisture.[4] |
Step-by-Step Disposal Procedures for this compound
While this compound is not classified as hazardous, it is prudent to follow established laboratory chemical waste disposal procedures to ensure best practices in safety and environmental responsibility.
Step 1: Waste Identification and Segregation
-
Aqueous Solutions: Collect all aqueous waste solutions containing this compound in a designated, clearly labeled waste container. Do not mix with solvent waste.
-
Solid Waste: Collect unused or expired solid this compound, as well as any lab materials heavily contaminated with the compound (e.g., weighing boats, contaminated pipette tips), in a separate, sealed container labeled for solid chemical waste.
-
Sharps: Any needles or other sharps used for injections of this compound must be disposed of in a designated sharps container.
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Non-Hazardous Experimental Waste"
-
The full chemical name: "this compound" or "this compound disodium"
-
An approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
Step 3: Storage of Waste
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5] Ensure that the storage area is away from general laboratory traffic and that incompatible waste streams are properly segregated.[5] Containers should be kept closed except when adding waste.
Step 4: Final Disposal
Arrange for the collection of the waste containers by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this compound solutions down the drain unless explicitly permitted by your local regulations and EHS office for non-hazardous materials.
This compound Mechanism of Action: The STING Pathway
This compound is a cyclic dinucleotide (CDN) that acts as a potent agonist of the STING pathway.[2][6][7] This pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection or cellular damage.[6] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[6][7]
Caption: Simplified signaling pathway of this compound activating the STING receptor.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Discovery of this compound and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Essential Personal Protective Equipment (PPE) for Handling IACS-8803
Researchers, scientists, and drug development professionals handling IACS-8803 should adhere to standard laboratory safety protocols to ensure personal and environmental safety. While the Safety Data Sheet (SDS) for this compound disodium (B8443419) indicates that it is not classified as a hazardous substance or mixture, the adoption of comprehensive personal protective equipment (PPE) is a fundamental aspect of good laboratory practice to minimize exposure to any chemical agent.[1]
When working with this compound, it is crucial to use appropriate PPE to prevent contact with the eyes and skin, and to avoid inhalation of dust or aerosols.[1] Facilities should be equipped with accessible safety showers and eye wash stations.[1]
Recommended Personal Protective Equipment
Below is a summary of the recommended PPE for handling this compound, presented in a structured table for clarity.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side-shields or safety goggles. | To prevent accidental splashes or contact of the compound with the eyes. |
| Hand Protection | Chemically resistant, impervious gloves. | To avoid direct skin contact with the compound. The specific glove material should be chosen based on the solvent used for dissolution. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from potential contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. | Use a NIOSH-approved respirator if dust or aerosols are generated and ventilation is inadequate. |
Procedural Guidance for PPE Usage
1. Hazard Assessment:
-
Before handling this compound, conduct a thorough risk assessment of the planned experiment.
-
Review the Safety Data Sheet (SDS) for specific handling and emergency information.[1]
2. PPE Selection and Donning:
-
Select the appropriate PPE as outlined in the table above.
-
Inspect all PPE for integrity before use (e.g., check gloves for tears or punctures).
-
Don PPE in the correct order: first the lab coat, then eye protection, and finally gloves.
3. Handling this compound:
-
All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]
-
Avoid all direct contact with the substance.[1]
4. Doffing and Disposal of PPE:
-
Remove PPE carefully to avoid cross-contamination. The order of removal is typically gloves first, followed by the lab coat and eye protection.
-
Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container in accordance with institutional and local regulations.
5. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek medical advice.[1]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when preparing to handle this compound.
Caption: Workflow for selecting Personal Protective Equipment (PPE) for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
